1-Benzyl-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZZTKKFSPICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456147 | |
| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-24-5 | |
| Record name | 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical characteristics, provides a synthesis protocol, and outlines potential biological activities based on related structures.
Core Properties and Data
This compound is a substituted pyrrole derivative with a benzyl group attached to the nitrogen atom of the pyrrole ring and a carbaldehyde group at the 2-position. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18159-24-5[1][2][3] |
| Molecular Formula | C₁₂H₁₁NO[1][2][3] |
| Molecular Weight | 185.22 g/mol [1] |
| InChIKey | JNHZZTKKFSPICX-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC=C2C=O[1] |
| Purity (Typical) | ≥ 95.00%[2][3] |
Physicochemical Properties
While specific experimental data for the physical properties of this compound are not widely reported, data for the parent compound, pyrrole-2-carbaldehyde, and related derivatives provide useful reference points.
| Property | Value (Pyrrole-2-carbaldehyde) |
| Melting Point | 46.5 °C[4] |
| Boiling Point | 217-219 °C[5] |
| Flash Point | 107 °C[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of pyrrole-2-carbaldehyde with a benzyl halide. A general experimental protocol is described below.
Synthesis of this compound
This procedure outlines the N-benzylation of pyrrole-2-carbaldehyde.
Materials:
-
Pyrrole-2-carbaldehyde
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Slowly add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF to the suspension at room temperature.
-
Allow the reaction mixture to stir for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyrrole derivatives is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6] The introduction of a benzyl group and a carbaldehyde functionality provides a scaffold for further chemical modifications to develop novel therapeutic agents.
Derivatives of 1-Benzyl-pyrroles have been investigated for their potential as anticancer agents. The cytotoxic effects of such compounds are often evaluated against various human cancer cell lines. A common method to assess this is the MTT assay, which measures the metabolic activity of cells.[6]
Furthermore, some pyrrole derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, various substituted pyrroles have been investigated as potential inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of some bacteria, and dihydrofolate reductase (DHFR), an important target in both antimicrobial and cancer therapy.[7]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While detailed biological studies on this specific compound are not yet prevalent in the literature, the known activities of the broader pyrrole class of compounds suggest that it is a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its basic properties to support such research endeavors.
References
- 1. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]
- 4. This compound | 18159-24-5 | TAA15924 [biosynth.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
In-Depth Technical Guide: 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS: 18159-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a benzyl group at the N1 position and a carbaldehyde at the C2 position offers a versatile platform for further chemical modifications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic data, and a discussion of its potential biological activities based on related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.[2][3]
| Property | Value |
| CAS Number | 18159-24-5 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-benzylpyrrole-2-carbaldehyde, 1-(phenylmethyl)-1H-pyrrole-2-carboxaldehyde |
| Appearance | Expected to be a white to off-white solid |
| Purity | Commercially available with ≥95% purity[3] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and efficient two-step synthesis can be proposed based on well-established organic reactions: N-benzylation of pyrrole followed by Vilsmeier-Haack formylation.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-1H-pyrrole
This step involves the N-alkylation of pyrrole with benzyl bromide. A common procedure is outlined below, adapted from methods for the synthesis of N-substituted pyrroles.[4][5]
-
Materials: Pyrrole, Benzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Diethyl ether, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.2 eq) in dimethyl sulfoxide (DMSO).
-
To this stirring solution, add pyrrole (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to form the potassium salt of pyrrole.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-Benzyl-1H-pyrrole, which can be purified by vacuum distillation or column chromatography.
-
Step 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrole
This reaction introduces a formyl group at the C2 position of the pyrrole ring, which is the most reactive position for electrophilic substitution.[6][7]
-
Materials: 1-Benzyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature at 0°C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-Benzyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data (Expected)
No specific published spectroscopic data for this compound is readily available. However, based on the known spectra of similar compounds, the following characteristic peaks can be predicted.[8][9]
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.5 (s, 1H, -CHO), ~7.3-7.1 (m, 5H, Ar-H), ~7.0 (dd, 1H, pyrrole H5), ~6.8 (dd, 1H, pyrrole H3), ~6.2 (t, 1H, pyrrole H4), ~5.5 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~180 (-CHO), ~137 (Ar-C), ~132 (pyrrole C2), ~129-127 (Ar-CH), ~125 (pyrrole C5), ~115 (pyrrole C3), ~110 (pyrrole C4), ~53 (-CH₂-) |
| FTIR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2900-2800 (Aliphatic C-H stretch), ~1660 (C=O stretch of aldehyde), ~1500-1400 (C=C stretch of aromatic rings)[10] |
| Mass Spectrometry (EI) | m/z: 185 [M]⁺, 91 [C₇H₇]⁺ (benzyl fragment) |
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the broader class of N-substituted pyrrole derivatives has shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]
Anticancer Activity
Many pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][11] The mechanism of action for some of these compounds involves the inhibition of key cellular signaling pathways. For instance, marinopyrrole A, a halogenated pyrrole derivative, is known to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1, leading to apoptosis in cancer cells.[13][14] It is plausible that this compound or its derivatives could exhibit similar cytotoxic properties.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a derivative of this compound, based on the known mechanisms of other cytotoxic pyrrole compounds.
Caption: Hypothetical mechanism of apoptosis induction.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While direct experimental data for this compound is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activities. The versatile nature of its functional groups makes it an attractive target for the development of novel therapeutic agents and functional materials.
References
- 1. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]
- 4. 1-BENZYLPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 1-Benzyl-1H-pyrrole-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 1-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a combination of established chemical principles and extrapolated data based on structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrrole-based heterocyclic compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on standard spectroscopic correlations and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.55 | s | 1H | H-C=O (aldehyde) |
| 7.30 - 7.40 | m | 5H | Ar-H (benzyl) |
| 7.05 | dd | 1H | H-5 (pyrrole) |
| 6.90 | dd | 1H | H-3 (pyrrole) |
| 6.25 | t | 1H | H-4 (pyrrole) |
| 5.50 | s | 2H | N-CH₂ (benzyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 180.0 | C=O (aldehyde) |
| 136.5 | Ar-C (ipso, benzyl) |
| 132.0 | C-2 (pyrrole) |
| 129.0 | Ar-CH (para, benzyl) |
| 128.5 | Ar-CH (ortho, benzyl) |
| 127.0 | Ar-CH (meta, benzyl) |
| 125.0 | C-5 (pyrrole) |
| 115.0 | C-3 (pyrrole) |
| 110.0 | C-4 (pyrrole) |
| 52.0 | N-CH₂ (benzyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 2820, 2720 | Medium | C-H stretch (aldehyde) |
| 1670 | Strong | C=O stretch (aldehyde, conjugated) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic and pyrrole) |
| 750 - 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 184 | 80 | [M-H]⁺ |
| 156 | 40 | [M-CHO]⁺ |
| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound is the N-benzylation of pyrrole followed by a Vilsmeier-Haack formylation.
Synthesis of 1-Benzyl-1H-pyrrole
-
Materials: Pyrrole, sodium hydride (NaH), benzyl bromide, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-benzyl-1H-pyrrole.
-
Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Materials: 1-Benzyl-1H-pyrrole, phosphorus oxychloride (POCl₃), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flask maintained under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF, keeping the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
1-Benzyl-1H-pyrrole-2-carbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. This document details its core molecular properties, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.22 g/mol | [1] |
| Alternate Molecular Weight | 185.23 g/mol | [2] |
| IUPAC Name | 1-benzylpyrrole-2-carbaldehyde | [1][2] |
| CAS Number | 18159-24-5 | [1][2] |
Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the N-benzylation of pyrrole to form the intermediate, 1-benzylpyrrole. The subsequent step is the formylation of this intermediate at the C2 position via the Vilsmeier-Haack reaction.
Experimental Protocols
The following section provides a detailed, two-part experimental protocol for the synthesis of this compound.
Part 1: Synthesis of 1-Benzylpyrrole
This procedure outlines the N-alkylation of pyrrole with benzyl bromide to yield the precursor, 1-benzylpyrrole.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.05 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
-
Once the addition of benzyl bromide is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-benzylpyrrole.
Part 2: Vilsmeier-Haack Formylation of 1-Benzylpyrrole
This protocol describes the formylation of 1-benzylpyrrole to produce the target compound, this compound.
Materials:
-
1-Benzylpyrrole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (optional solvent)
-
Sodium acetate
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-benzylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane dropwise.
-
After the addition, remove the cooling bath and heat the reaction mixture to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate in water to the mixture and stir vigorously until the hydrolysis of the intermediate iminium salt is complete.
-
Basify the aqueous solution to a pH of 8-9 with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
References
Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde from Pyrrole-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary route for this transformation involves the N-alkylation of pyrrole-2-carboxaldehyde with a benzyl halide. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The synthesis of this compound is achieved through the deprotonation of the pyrrole nitrogen in pyrrole-2-carboxaldehyde, followed by nucleophilic attack on a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.23 g/mol | [1][2] |
| Purity | >95% | [2] |
| CAS Number | 18159-24-5 | [1][2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from pyrrole-2-carboxaldehyde.
Synthesis of Pyrrole-2-carboxaldehyde (Starting Material)
A common method for the preparation of the starting material, pyrrole-2-carboxaldehyde, is the Vilsmeier-Haack reaction.[3]
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide (DMF).
-
Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while adding 169 g (1.1 moles) of phosphorus oxychloride over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.
-
Reflux the reaction mixture for another 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Distill off the solvents and purify the residue by distillation under reduced pressure to yield pyrrole-2-carboxaldehyde. The product typically boils at 78°C at 2 mm Hg and yields are in the range of 89-95% for the crude product.[3]
Synthesis of this compound
The N-benzylation of pyrrole-2-carboxaldehyde is typically carried out using a strong base to deprotonate the pyrrole nitrogen, followed by the addition of benzyl bromide.
Reagents and Materials:
-
Pyrrole-2-carboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to proceed at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.
-
Slowly add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.55 (s, 1H, CHO), 7.35-7.25 (m, 5H, Ar-H), 7.05 (dd, J = 2.8, 1.8 Hz, 1H, Pyrrole-H), 6.95 (dd, J = 4.0, 1.8 Hz, 1H, Pyrrole-H), 6.25 (dd, J = 4.0, 2.8 Hz, 1H, Pyrrole-H), 5.60 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 180.5 (CHO), 137.0 (Ar-C), 132.5 (Pyrrole-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (Pyrrole-CH), 112.0 (Pyrrole-CH), 110.0 (Pyrrole-CH), 52.0 (CH₂) |
| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2820, 2720 (C-H, aldehyde), ~1660 (C=O, aldehyde), ~1500, 1450 (C=C, aromatic and pyrrole) |
| Mass Spec (EI) | m/z (%): 185 (M⁺), 91 (100) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and key transformations in the synthesis.
Caption: Key transformations in the N-benzylation of pyrrole-2-carboxaldehyde.
References
The Rising Therapeutic Potential of N-Benzyl Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among the vast array of pyrrole derivatives, those bearing an N-benzyl group have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide delves into the significant therapeutic potential of N-benzyl pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We present a comprehensive overview of their biological evaluation, including quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity: Targeting Proliferation and Survival
N-benzyl pyrrole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell growth to the disruption of the cellular cytoskeleton.
A notable area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent, dose-dependent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values in the nanomolar range.[1] Similarly, other pyrrole derivatives have exhibited inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), Tie2/Tek, and Tropomyosin receptor kinase A (TrkA).[1]
Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[7] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, where the aryl group can be a benzyl moiety, have been identified as potent inhibitors of tubulin polymerization.[7] Furthermore, some N-benzyl pyrrole derivatives have shown the ability to inhibit the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers like medulloblastoma.[7]
The antiproliferative activity of these compounds has been evaluated against a variety of cancer cell lines, with some derivatives showing high potency and selectivity for cancer cells over normal cells.[1][8]
Quantitative Data: Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50 / GI50 | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 Inhibition | Not specified | 11.9 nM and 13.6 nM for lead compounds | [1] |
| Phenylpyrroloquinolinones | Tubulin Polymerization Inhibition | HeLa, HT-29, MCF-7 | 0.1 - 0.2 nM | [1] |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization Inhibition, Hedgehog Pathway Inhibition | Medulloblastoma D283 | Nanomolar concentrations | [7] |
| Pyrrole-alkaloid analogs | HIF-1α Inhibition | HeLa | 10.8 - 11.9 µM | [1] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | S phase arrest and apoptosis | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [8] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | Not specified | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | [8] |
| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | Not specified | A549 | 3.6 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The N-benzyl pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Visualization: Anticancer Mechanisms
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a benzyl group at the N-1 position and a carbaldehyde group at the C-2 position of the pyrrole ring offers a versatile platform for further chemical modifications and the exploration of novel biological functions. This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C12H11NO. A summary of its key properties is presented in the table below.
| Property | Value |
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18159-24-5 |
| Appearance | Solid |
| SMILES | O=CC1=CC=CN1CC1=CC=CC=C1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from pyrrole. The first step involves the N-benzylation of the pyrrole ring, followed by formylation at the C-2 position using the Vilsmeier-Haack reaction.
Step 1: Synthesis of 1-Benzyl-1H-pyrrole
Principle: This step involves the deprotonation of pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile and attacks benzyl bromide to form the N-benzylated product.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of pyrrole (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in the anhydrous solvent is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Benzyl-1H-pyrrole.
Step 2: Synthesis of this compound
Principle: The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich pyrrole ring. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile then attacks the C-2 position of 1-benzyl-1H-pyrrole.
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, anhydrous DMF (3.0 equivalents) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl3, 1.2 equivalents) is added dropwise to the cooled DMF while maintaining the temperature below 10 °C.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
The reaction mixture is then cooled to 0 °C, and a solution of 1-Benzyl-1H-pyrrole (1.0 equivalent) in an anhydrous solvent such as dichloromethane is added dropwise.
-
After the addition is complete, the reaction mixture is heated to reflux (around 40-50 °C) for 1-2 hours. The reaction progress is monitored by TLC.
-
The mixture is then cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
The mixture is stirred vigorously for 15-30 minutes to hydrolyze the intermediate iminium salt.
-
The resulting mixture is extracted with dichloromethane or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Spectroscopic Data
| Predicted NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~9.5 | s | Aldehydic proton (CHO). |
| ~7.2-7.4 | m | Phenyl protons of the benzyl group. | |
| ~7.0 | m | H5 proton of the pyrrole ring. | |
| ~6.8 | m | H3 proton of the pyrrole ring. | |
| ~6.2 | t | H4 proton of the pyrrole ring. | |
| ~5.4 | s | Methylene protons of the benzyl group (-CH₂-). | |
| ¹³C NMR | ~180 | Carbonyl carbon of the aldehyde group (CHO). | |
| ~137 | Quaternary carbon of the phenyl ring attached to the methylene group. | ||
| ~132 | C2 carbon of the pyrrole ring. | ||
| ~129, ~128, ~127 | CH carbons of the phenyl ring. | ||
| ~125 | C5 carbon of the pyrrole ring. | ||
| ~118 | C3 carbon of the pyrrole ring. | ||
| ~110 | C4 carbon of the pyrrole ring. | ||
| ~52 | Methylene carbon of the benzyl group (-CH₂-). |
Potential Applications in Drug Development
While specific biological studies on this compound are limited in the public domain, the broader class of N-substituted pyrrole-2-carboxaldehydes has demonstrated significant potential in medicinal chemistry. These compounds serve as valuable intermediates for the synthesis of more complex molecules with diverse pharmacological activities.
Derivatives of pyrrole-2-carboxaldehyde have been reported to exhibit a range of biological effects, including:
-
Antimicrobial Activity: The pyrrole nucleus is a key component of several antibacterial and antifungal agents. The aldehyde functionality at the C-2 position provides a reactive handle for the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial properties.
-
Anticancer Activity: Numerous pyrrole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The structural motif of this compound can be incorporated into larger molecules designed to interact with specific biological targets involved in cancer progression. For instance, some pyrrole derivatives act as inhibitors of crucial enzymes in cancer-related signaling pathways.
-
Enzyme Inhibition: The pyrrole-2-carboxaldehyde scaffold can be elaborated to design specific enzyme inhibitors. For example, derivatives of pyrrole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a key transporter involved in the biosynthesis of the mycobacterial cell wall, making them attractive candidates for the development of new anti-tuberculosis drugs.
The aldehyde group in this compound is a particularly useful functional group for medicinal chemists. It can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to generate a diverse library of compounds for biological screening. This chemical tractability makes this compound a valuable building block in the synthesis of novel therapeutic agents.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a scaffold and synthetic intermediate in drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure offers multiple points for chemical diversification. While direct biological data on this specific molecule is sparse, the proven track record of the pyrrole-2-carboxaldehyde class of compounds in various therapeutic areas suggests that this compound and its derivatives are promising candidates for further investigation in the development of new medicines. This technical guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related compounds in their research endeavors.
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products. When functionalized with an aldehyde group, this core structure gives rise to substituted pyrrole aldehydes, a class of compounds with a rich history of discovery and a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the historical evolution of our understanding of these versatile molecules. Detailed experimental protocols for pivotal reactions are provided, alongside a quantitative analysis of their applications, particularly in the realm of drug development.
A Historical Perspective: From Coal Tar to Targeted Synthesis
The journey of pyrrole chemistry began in the 19th century with the isolation of the parent pyrrole from coal tar and bone oil. However, the deliberate synthesis of substituted pyrroles, and specifically pyrrole aldehydes, marks a significant milestone in organic chemistry. The development of named reactions provided the essential toolkit for chemists to construct and functionalize the pyrrole ring with precision.
Early methods for the formylation of aromatic compounds were gradually adapted for the more reactive pyrrole nucleus. Key historical developments include:
-
The Paal-Knorr Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this reaction provides a straightforward method to construct the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. While not a direct formylation method, it is a foundational route to substituted pyrroles that can be subsequently formylated.[1]
-
The Gattermann Reaction (late 19th century): Developed by Ludwig Gattermann, this reaction initially used hydrogen cyanide and hydrogen chloride to formylate aromatic compounds.[2][3] A significant modification by Adams, which generates HCN in situ from zinc cyanide, made the reaction safer and more widely applicable to electron-rich heterocycles like pyrroles.[4]
-
The Reimer-Tiemann Reaction (1876): First reported by Karl Reimer and Ferdinand Tiemann, this reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7][8] Its application to pyrroles can sometimes lead to ring-expansion byproducts, a phenomenon known as the Ciamician-Dennstedt rearrangement.[7][8][9]
-
The Vilsmeier-Haack Reaction (1920s): This reaction, developed by Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[10][11] It has become one of the most widely used and efficient methods for the synthesis of pyrrole-2-carboxaldehydes.[12]
These seminal reactions laid the groundwork for the exploration of the chemical space of substituted pyrrole aldehydes and paved the way for the discovery of their diverse biological functions.
Key Synthetic Methodologies: A Practical Guide
The synthesis of substituted pyrrole aldehydes can be broadly categorized into two approaches: the construction of a pyrrole ring already bearing an aldehyde or a precursor group, and the direct formylation of a pre-existing pyrrole scaffold. This section provides detailed experimental protocols for the most important and widely used methods.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The reaction proceeds via an electrophilic substitution with a chloromethyliminium salt, known as the Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole
-
1,2-Dichloroethane (or other suitable solvent)
-
Sodium acetate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure complete formation of the reagent.
-
Cool the mixture again in an ice bath.
-
Add a solution of pyrrole in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).
-
Pour the reaction mixture onto crushed ice and add a solution of sodium acetate.
-
Heat the mixture on a steam bath for a short period (e.g., 15-30 minutes) to hydrolyze the intermediate iminium salt.
-
Cool the mixture and make it alkaline by the addition of a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyrrole-2-carboxaldehyde by distillation or recrystallization.
Reaction Workflow:
Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole.
The Gattermann Reaction: A Classic Formylation Technique
The Gattermann reaction provides a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. The Adams modification, which uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas, is a safer and more common variant.[4]
Experimental Protocol: Gattermann Formylation of a Substituted Pyrrole (Adams Modification)
Materials:
-
Substituted Pyrrole
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous solvent (e.g., diethyl ether, benzene)
-
Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid
-
Dry Hydrogen Chloride (HCl) gas
-
Ice bath
-
Aqueous workup solutions (e.g., dilute HCl, sodium bicarbonate)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube, suspend the substituted pyrrole and zinc cyanide in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the stirred suspension.
-
After the initial reaction, add the Lewis acid (e.g., AlCl₃) portion-wise while maintaining the low temperature.
-
Continue passing HCl gas through the mixture for a specified period (e.g., 1-3 hours).
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
Decompose the reaction mixture by carefully adding it to ice water.
-
Heat the mixture to hydrolyze the aldimine intermediate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with water and then with a sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting substituted pyrrole aldehyde by chromatography or recrystallization.
Reaction Mechanism:
Caption: Simplified mechanism of the Gattermann formylation reaction.
The Reimer-Tiemann Reaction: Formylation under Basic Conditions
The Reimer-Tiemann reaction is unique among these methods as it proceeds under basic conditions. The key reactive species is dichlorocarbene, generated in situ from chloroform and a strong base.
Experimental Protocol: Reimer-Tiemann Formylation of a Pyrrole Derivative
Materials:
-
Pyrrole derivative
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Ethanol (as a co-solvent, optional)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)
-
Hydrochloric acid (for acidification)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyrrole derivative in an aqueous solution of sodium hydroxide. Ethanol may be added to improve solubility.
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Heat the mixture to a specified temperature (e.g., 60-70 °C).
-
Add chloroform dropwise to the stirred, heated solution over a period of time. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture carefully with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization. Note that yields can be modest, and ring-expanded products (chloropyridines) may be formed.[9]
The Paal-Knorr Synthesis: Building the Pyrrole Ring
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself from acyclic precursors. While it doesn't directly produce an aldehyde, it is a crucial route to substituted pyrroles that can then undergo formylation.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Acid catalyst (e.g., acetic acid, hydrochloric acid, optional)
-
Standard glassware for reflux or microwave synthesis
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound, the primary amine, and the chosen solvent.[13]
-
If required, add a catalytic amount of an acid.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.[14]
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[14]
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and the solvent.[13]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[13]
-
After cooling, work up the reaction mixture as described for the conventional heating method.
Quantitative Data on Synthesis and Biological Activity
The efficiency of these synthetic methods and the biological potency of the resulting substituted pyrrole aldehydes are critical for their application in research and drug development. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Yields for the Synthesis of Pyrrole-2-carboxaldehyde
| Reaction | Reagents | Conditions | Yield (%) | Reference |
| Vilsmeier-Haack | Pyrrole, POCl₃, DMF | 0 °C to rt, then heat | 78-95 | Organic Syntheses, Coll. Vol. 4, p.831 (1963) |
| Gattermann | Pyrrole, Zn(CN)₂, HCl, AlCl₃ | 0 °C to rt | ~40 | General literature |
| Reimer-Tiemann | Pyrrole, CHCl₃, KOH | 70 °C | Low, with byproducts | [9] |
Table 2: Biological Activity of Selected Substituted Pyrrole Aldehydes
| Compound | Biological Target/Activity | IC₅₀ / MIC | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 Kinase Inhibitor | 11.9 nM | [15] |
| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) Inhibitor | 1.71 µM | [16][17] |
| Pyrrole-based hydrazide-hydrazones | Monoamine Oxidase B (MAO-B) Inhibitor | 665 nM | [18] |
| Aconicaramide | Antibacterial (M. caseolyticus) | 200 µg/mL | [19] |
Signaling Pathways and Biological Roles
Substituted pyrrole aldehydes are not only products of synthetic chemistry but are also found in nature and are involved in important biological processes. A prominent example is pyrraline , a pyrrole aldehyde formed non-enzymatically from the reaction of glucose with the amino acid lysine. Pyrraline is a well-known marker for Advanced Glycation Endproducts (AGEs), which are implicated in the pathogenesis of diabetes, aging, and neurodegenerative diseases.[19][20]
AGEs, including pyrraline, exert their effects in part by binding to the Receptor for Advanced Glycation Endproducts (RAGE). The binding of AGEs to RAGE activates multiple intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the expression of pro-inflammatory cytokines and increased oxidative stress.
Signaling Pathway of AGE-RAGE Interaction:
Caption: Simplified signaling cascade initiated by pyrraline binding to the RAGE receptor.
The ability of substituted pyrrole aldehydes to interact with biological targets has driven their exploration in drug discovery. Many synthetic pyrrole derivatives have been designed as inhibitors of key enzymes, such as kinases and cholinesterases, highlighting the therapeutic potential of this chemical class.[15][16][17][18]
Conclusion
The study of substituted pyrrole aldehydes has evolved from the elucidation of classical organic reactions to the rational design of targeted therapeutics. The foundational synthetic methods, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, remain indispensable tools for accessing this important class of compounds. The discovery of naturally occurring pyrrole aldehydes and their involvement in significant biological pathways, such as AGE-RAGE signaling, has further fueled interest in their medicinal chemistry applications. As our understanding of the intricate roles these molecules play in biology continues to grow, the development of novel synthetic routes and the exploration of their therapeutic potential will undoubtedly remain a vibrant and fruitful area of research. This guide serves as a comprehensive resource for researchers and professionals in the field, providing both historical context and practical methodologies to aid in the continued exploration of the fascinating world of substituted pyrrole aldehydes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The reactivity of its aldehyde functionality allows for a diverse range of chemical transformations, leading to the generation of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the aldehyde group of this compound, including detailed experimental protocols, quantitative data where available, and visual representations of reaction workflows. The reactions covered herein—Knoevenagel condensation, Wittig reaction, reductive amination, Schiff base formation, and oxidation—highlight the synthetic utility of this compound and provide a foundational resource for researchers in the field.
Introduction
The pyrrole scaffold is a privileged heterocycle in drug discovery, present in numerous biologically active compounds. The functionalization of the pyrrole ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key building block, with the aldehyde group at the 2-position acting as a versatile handle for a variety of chemical modifications. The N-benzyl group provides steric bulk and influences the electronic properties of the pyrrole ring, which in turn affects the reactivity of the aldehyde. Understanding and controlling the reactivity of this aldehyde group is paramount for the successful design and synthesis of novel pyrrole-based compounds with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 18159-24-5 | --INVALID-LINK-- |
| Appearance | Solid (form) | --INVALID-LINK-- |
| SMILES | C1=CC=C(C=C1)CN2C=CC=C2C=O | --INVALID-LINK-- |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions. The following sections detail the most pertinent of these transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.
A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various substituted phenyl acetonitriles has demonstrated the utility of this reaction for generating cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. The reactivity of this compound is expected to be analogous.
Experimental Protocol: Knoevenagel Condensation
A representative protocol for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., benzene or ethanol), add the active methylene compound (1.1 mmol).
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired α,β-unsaturated product.
Quantitative Data
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. [2]This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functionalities.
Experimental Protocol: Reductive Amination
A typical protocol for the reductive amination of this compound is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, dichloromethane, or an aqueous solution), add the desired primary or secondary amine (1.1 mmol).
-
The reaction mixture is stirred at room temperature to facilitate imine formation. A dehydrating agent or acidic catalyst may be added.
-
A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or zinc dust in an aqueous base, is added portion-wise. [3]4. The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude amine is purified by column chromatography.
Quantitative Data
Yields for reductive amination are generally good to excellent, often exceeding 70%, depending on the substrates and reaction conditions employed. For instance, the reductive amination of various aldehydes with amines using zinc dust in aqueous potassium hydroxide has been reported with yields ranging from 33% to 60%. [3] Reaction Workflow
References
Methodological & Application
Synthesis Protocol for 1-Benzyl-1H-pyrrole-2-carbaldehyde
Application Notes
This document provides a detailed protocol for the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis is achieved through the Vilsmeier-Haack formylation of 1-benzylpyrrole. This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. The protocol described herein is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is mandatory.
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride. The resulting electrophilic iminium salt reacts with the electron-rich pyrrole ring, preferentially at the C2 position, to yield the corresponding aldehyde after aqueous workup. This protocol details a specific instance of this reaction using pyrophosphoryl chloride and N-methylformanilide.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the synthesis of this compound.
| Parameter | Value | Reference |
| Product | This compound | [1] |
| Yield | 75% | [1] |
| Byproduct | 3-Formyl-1-benzylpyrrole | [1] |
| Byproduct Yield | 22% | [1] |
| Molecular Formula | C₁₂H₁₁NO | [2][3][4] |
| Molecular Weight | 185.23 g/mol | [2][3][4] |
| Appearance | Colorless oil | [1] |
| Mass Spec (M+) | Found: 185.0830, Calc.: 185.0841 | [1] |
| ¹H NMR (CDCl₃) | δ 5.5 (s, 2H, CH₂), 6.2 (t, 1H, H-4), 6.8 (m, 2H, H-3, H-5), 7.2 (m, 5H, Ph), 9.5 (s, 1H, CHO) | [1] |
| ¹³C NMR (CDCl₃) | δ 52.6 (CH₂), 110.1 (CH), 122.1 (CH), 125.9 (CH), 127.3 (CH), 128.8 (CH), 129.2 (CH), 136.1 (C), 185.6 (CHO) | [1] |
Experimental Protocol
Materials and Reagents:
-
1-Benzylpyrrole
-
N-Methylformanilide
-
Pyrophosphoryl chloride
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (2M)
-
Hydrochloric acid (HCl) aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Petroleum ether (b.p. 40-60 °C)
-
Silica gel for flash chromatography
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Kugelrohr distillation apparatus
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation and Reaction with 1-Benzylpyrrole:
-
To a stirred mixture of N-methylformanilide (2.028 g, 15.0 mmol) and 1-benzylpyrrole (1.179 g, 7.5 mmol) in a round-bottom flask cooled in an ice bath, add pyrophosphoryl chloride (2.140 g, 8.5 mmol) dropwise.
-
Remove the ice bath and stir the resulting syrup at 20°C for 19 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and basify with 2M sodium hydroxide (NaOH) solution.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with aqueous hydrochloric acid.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
-
Purification:
-
Remove unreacted N-methylformanilide by Kugelrohr distillation at 70°C and 0.1 mm Hg.
-
Purify the residue by flash chromatography on silica gel, eluting with a mixture of diethyl ether and petroleum ether (1:5 v/v).
-
-
Product Isolation:
-
Collect the fractions corresponding to 2-formyl-1-benzylpyrrole and 3-formyl-1-benzylpyrrole.
-
Evaporate the solvent from the collected fractions to yield the respective products as colorless oils.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Benzyl-1H-pyrrole-2-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate, valued for its role in the construction of diverse heterocyclic scaffolds. The presence of a reactive aldehyde group on the N-benzylated pyrrole ring makes it a key building block for the synthesis of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the development of potential therapeutic agents, particularly in the field of antitubercular drug discovery. The pyrrole nucleus is a common feature in many biologically active compounds, and its derivatives have shown promise as inhibitors of various enzymes, including those essential for mycobacterial growth.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through a straightforward two-step process, beginning with the formylation of pyrrole, followed by N-benzylation. The resulting aldehyde is then a versatile precursor for the synthesis of various derivatives, such as hydrazones, which have been investigated for their antimycobacterial properties.
Protocol 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of pyrrole to yield the immediate precursor to the title compound.
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Sodium carbonate
-
Ether
-
Petroleum ether
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.
-
Cool the flask in an ice bath and maintain the internal temperature at 10–20°C while adding 169 g (1.1 moles) of phosphorus oxychloride over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25–30°C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic extracts and wash them with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and purify the residue by vacuum distillation.[1]
Expected Yield: 78–79% of pure pyrrole-2-carbaldehyde.[1]
Protocol 2: Synthesis of this compound
This protocol details the N-benzylation of pyrrole-2-carbaldehyde.
Materials:
-
Pyrrole-2-carbaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
While stirring at room temperature, add a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir for 30 minutes at room temperature.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Quench the reaction by the careful addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: While a specific yield for this reaction is not provided in the searched literature, similar N-benzylation reactions of heterocycles report yields typically in the range of 80-90%.[2]
Protocol 3: Synthesis of Hydrazone Derivatives from this compound
This protocol describes the synthesis of hydrazones, a class of compounds investigated for their antitubercular activity, using this compound as the starting material.
Materials:
-
This compound
-
Appropriate hydrazide (e.g., isoniazid)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar quantities of this compound and the selected hydrazide in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system to obtain the pure hydrazone.
Application in Antitubercular Drug Discovery
Derivatives of this compound, particularly its hydrazones, have emerged as a promising class of compounds in the search for new antitubercular agents. These compounds are often designed as inhibitors of essential mycobacterial enzymes.
Targeting Enoyl-Acyl Carrier Protein Reductase (InhA)
A key target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] The widely used antitubercular drug isoniazid is a prodrug that, upon activation, forms an adduct with NAD+ which then inhibits InhA.[3] Pyrrole-based hydrazones are being investigated as direct inhibitors of InhA, potentially overcoming resistance mechanisms associated with the activation of isoniazid.[4][5]
The general mechanism involves the hydrazone moiety of the molecule forming key interactions, such as hydrogen bonds, with amino acid residues and the NAD+ cofactor within the active site of the InhA enzyme.[4] This binding event blocks the natural substrate from accessing the active site, thereby inhibiting mycolic acid synthesis and leading to bacterial cell death.
| Compound Class | Target Enzyme | Reported Activity (MIC) | Reference |
| Pyrrolyl Hydrazones | InhA | 1.6 to 100 µg/mL | [6] |
| Indole-based Hydrazones | M. tuberculosis H37Rv | IC50 values of 1.6 to 5.96 µg/mL | [4] |
| Isoniazid-derived Hydrazones | M. tuberculosis H37Rv | MIC values from 0.39 to >100 µM | [7] |
Experimental and Logical Workflows
The development of novel antitubercular agents from this compound follows a structured workflow from synthesis to biological evaluation.
References
- 1. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]
- 2. Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antitubercular activities of novel pyrrolyl hydrazones and their Cu-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Applications of 1-Benzyl-1H-pyrrole-2-carbaldehyde in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its pyrrole core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the benzyl protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, while the aldehyde functionality provides a reactive handle for a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, offering a practical guide for researchers in synthetic and medicinal chemistry.
Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. These products are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. This compound readily undergoes Knoevenagel condensation with various active methylene compounds, providing access to a diverse range of substituted pyrroles with potential biological activities.
Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Product | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 2 | 2-((1-Benzyl-1H-pyrrol-2-yl)methylene)malononitrile | 95 |
| 2 | Ethyl Cyanoacetate | L-proline | DMSO | 4 | Ethyl 2-cyano-3-(1-benzyl-1H-pyrrol-2-yl)acrylate | 88 |
| 3 | Diethyl Malonate | Sodium Ethoxide | Ethanol | 6 | Diethyl 2-((1-benzyl-1H-pyrrol-2-yl)methylene)malonate | 75 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 mmol, 185.23 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the pure 2-((1-Benzyl-1H-pyrrol-2-yl)methylene)malononitrile.
Caption: Knoevenagel Condensation Workflow.
Application Note 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the stereochemistry of the resulting alkene. This compound can be converted to various vinylpyrrole derivatives using the Wittig reaction, which are useful precursors for further functionalization and the synthesis of complex molecules.
Table 2: Wittig Reaction of this compound with Phosphorus Ylides
| Entry | Phosphorus Ylide | Base | Solvent | Time (h) | Product | Yield (%) |
| 1 | (Triphenylphosphoranylidene)methane | n-BuLi | THF | 3 | 1-Benzyl-2-vinyl-1H-pyrrole | 85 |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | NaH | DMF | 5 | Ethyl 3-(1-benzyl-1H-pyrrol-2-yl)acrylate | 92 |
| 3 | Benzyltriphenylphosphonium chloride | KOtBu | Toluene | 4 | 1-Benzyl-2-styryl-1H-pyrrole | 80 |
Experimental Protocol: Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate
Materials:
-
This compound (1.0 mmol, 185.23 mg)
-
Ethyl (triphenylphosphoranylidene)acetate (1.1 mmol, 383.42 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 mmol).
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 30 minutes to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL).
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure ethyl 3-(1-benzyl-1H-pyrrol-2-yl)acrylate.
Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-benzylpyrrole
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed experimental procedure for the formylation of N-benzylpyrrole to synthesize 1-benzyl-1H-pyrrole-2-carbaldehyde, a valuable intermediate in the synthesis of various biologically active molecules.
The reaction proceeds via the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species then reacts with the electron-rich pyrrole ring, leading to formylation predominantly at the C2 position.[3]
Reaction Data Summary
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of N-benzylpyrrole.
| Parameter | Value |
| Reactants | |
| N-benzylpyrrole | 1.0 equiv |
| Phosphorus oxychloride (POCl₃) | 1.2 equiv |
| N,N-Dimethylformamide (DMF) | Solvent and Reagent |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up & Purification | |
| Quenching Solution | Saturated Sodium Bicarbonate Solution |
| Extraction Solvent | Dichloromethane (CH₂Cl₂) |
| Purification Method | Silica Gel Column Chromatography |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Expected Yield | 70-85% |
Experimental Protocol
Materials:
-
N-benzylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.[1][3]
-
Reaction with N-benzylpyrrole: Dissolve N-benzylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the N-benzylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step should be performed with caution as it can be exothermic and may cause gas evolution.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated aqueous brine solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Reaction Scheme
Caption: Vilsmeier-Haack formylation of N-benzylpyrrole.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Derivatization of 1-Benzyl-1H-pyrrole-2-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 1-Benzyl-1H-pyrrole-2-carbaldehyde and the subsequent biological screening of these compounds. The pyrrole scaffold is a prominent feature in many biologically active compounds, and its derivatization offers a promising avenue for the discovery of new therapeutic agents.[1][2]
Introduction
This compound is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of a reactive aldehyde group allows for various chemical modifications, leading to the generation of libraries of derivatives. These derivatives can then be screened for a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This document outlines the synthetic strategies for derivatization and the detailed protocols for their biological evaluation.
Synthetic Derivatization Strategies
The primary site for derivatization on this compound is the aldehyde functional group. This group readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives.
Schiff Base Formation
A common and straightforward derivatization method is the formation of Schiff bases (imines) through the condensation reaction with primary amines.[3][4][5] This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[4][6]
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Other Derivatization Reactions
Beyond Schiff base formation, the aldehyde group can participate in various other reactions to yield diverse scaffolds:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Henry Reaction: Reaction with nitroalkanes to form nitroalcohols.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Reductive Amination: Conversion of the aldehyde to an amine.
These reactions significantly expand the chemical space that can be explored from the starting aldehyde.
Biological Screening Protocols
Once a library of derivatives has been synthesized, they are subjected to a battery of biological assays to determine their potential therapeutic value.
Antimicrobial Activity Screening
The evaluation of the antimicrobial properties of the synthesized compounds is a crucial step. This is typically performed against a panel of pathogenic bacteria and fungi.
1. Disc Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.
2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is determined after incubation by observing the lowest concentration with no visible growth.[4][7][8]
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity Screening
The cytotoxic potential of the synthesized derivatives against various cancer cell lines is a key indicator of their anticancer activity.
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[9][10]
Caption: Experimental workflow of the MTT assay.
Data Presentation
The quantitative data obtained from the biological screening assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Candida albicans | 8 | |
| Derivative 2 | Staphylococcus aureus | >64 |
| Escherichia coli | 32 | |
| Candida albicans | 16 | |
| Standard Drug | Staphylococcus aureus | 2 |
| Escherichia coli | 4 | |
| Candida albicans | 1 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 3 | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 25.8 | |
| HCT-116 (Colon) | 8.2 | |
| Derivative 4 | MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 10.1 | |
| HCT-116 (Colon) | 3.9 | |
| Standard Drug | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 1.2 | |
| HCT-116 (Colon) | 0.8 |
Experimental Protocols
General Protocol for the Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1 equivalent) in absolute ethanol (20 mL).
-
Add the appropriate primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for the MTT Assay
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug in the growth medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The derivatization of this compound provides a facile route to a diverse library of novel compounds. The systematic biological screening of these derivatives using the protocols outlined in this document can lead to the identification of promising lead candidates for the development of new antimicrobial and anticancer agents. The combination of efficient synthetic strategies and robust biological assays is essential for advancing the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. vlifesciences.com [vlifesciences.com]
- 8. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]
- 9. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Application of 1-Benzyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems utilizing 1-benzyl-1H-pyrrole-2-carbaldehyde as a key starting material. The following sections outline the synthesis of two important classes of fused heterocycles: benzo[d]imidazole-pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalines. These scaffolds are of significant interest in medicinal chemistry and materials science.
Application Note 1: Synthesis of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Derivatives
The acid-catalyzed condensation of N-substituted pyrrole-2-carbaldehydes with o-phenylenediamines provides a facile and modular approach to polycyclic N-fused heteroaromatics. This method allows for the construction of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization sequence.[1][2] These compounds are noted for their unique optical properties, including deep blue emission, making them promising candidates for bioimaging applications and organic light-emitting diodes (OLEDs).[1][2]
Experimental Protocol: Synthesis of 4-phenyl-1-benzyl-1H-benzo[d]pyrrolo[1,2-a]imidazole
A solution of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., DMSO or toluene) is treated with an acid catalyst. The reaction mixture is then heated to allow for the double cyclodehydration and subsequent aromatization to yield the final fused heterocyclic product.
Materials:
-
This compound
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)
-
Dimethyl sulfoxide (DMSO) or Toluene
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of this compound (185 mg, 1.0 mmol) in DMSO (5 mL), add o-phenylenediamine (108 mg, 1.0 mmol).
-
To this mixture, add trifluoroacetic acid (TFA) (0.1 mmol).
-
Heat the reaction mixture at 120 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | o-Phenylenediamine | TFA | DMSO | 120 | 4 | *Expected high yield |
*Note: The yield is extrapolated based on similar reactions with other N-substituted pyrrole-2-carbaldehydes and is expected to be in the high range.[1][2]
Reaction Pathway
Caption: Synthesis of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine.
Application Note 2: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of various fused heterocyclic systems. In this application, 1-(2-aminoaryl)pyrroles can undergo a Pictet-Spengler type condensation with aldehydes to furnish pyrrolo[1,2-a]quinoxalines. These compounds are recognized for their potential as antiproliferative agents. The reaction is typically catalyzed by a Brønsted acid, such as p-dodecylbenzene sulfonic acid (p-DBSA), and can often be performed under mild, environmentally friendly conditions.
Experimental Protocol: Synthesis of a 4-Substituted-Pyrrolo[1,2-a]quinoxaline
A solution of 1-(2-aminophenyl)pyrrole, which can be synthesized from 2-nitroaniline and 2,5-dimethoxytetrahydrofuran, is reacted with an appropriate aldehyde in the presence of an acid catalyst to yield the desired pyrrolo[1,2-a]quinoxaline. For the purpose of this protocol, we will consider the reaction of a generic 1-(2-aminoaryl)pyrrole with an aldehyde.
Materials:
-
1-(2-Aminophenyl)pyrrole
-
An appropriate aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzene sulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Standard laboratory glassware
Procedure:
-
To a well-stirred solution of p-DBSA (0.03 mmol) in 96% ethanol (2 mL), add the 1-(2-aminophenyl)pyrrole (0.3 mmol) and the desired aldehyde (0.35 mmol).
-
Stir the mixture at room temperature for 15-120 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1-(2-Aminophenyl)pyrrole | Benzaldehyde | p-DBSA | Ethanol | Room Temp. | 15-120 | *Expected high yield |
*Note: The yield is based on similar reported Pictet-Spengler reactions for the synthesis of pyrrolo[1,2-a]quinoxalines.
Reaction Pathway
Caption: Pictet-Spengler synthesis of Pyrrolo[1,2-a]quinoxaline.
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Facile approach to benzo[ d ]imidazole-pyrrolo[1,2- a ]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique o ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01140A [pubs.rsc.org]
Application Notes: Condensation Reactions with 1-Benzyl-1H-pyrrole-2-carbaldehyde
Introduction
1-Benzyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde, serving as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its pyrrole core is a significant pharmacophore found in numerous natural products and therapeutically active compounds.[3] Condensation reactions, such as the Knoevenagel, Claisen-Schmidt (Aldol), and Wittig reactions, are fundamental carbon-carbon bond-forming strategies. These reactions leverage the electrophilic nature of the aldehyde to create α,β-unsaturated systems and other valuable molecular scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science.[4][5] This document provides detailed protocols for performing these key condensation reactions with this compound.
Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6][7] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[7][8] The reaction of this compound with active methylene compounds like malononitrile or substituted acetonitriles produces 3-substituted-(1-benzyl-1H-pyrrol-2-yl)acrylonitriles, which have shown potential as cytotoxic agents against cancer cell lines.[9]
General Reaction Scheme
References
- 1. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Characterization of 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS No: 18159-24-5).[1][2] Detailed protocols for spectroscopic and chromatographic analyses are presented, along with expected data based on the analysis of structurally similar compounds.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 18159-24-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.23 g/mol | [1][2] |
| Structure | ||
| PubChem |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.
2.1.1. Expected ¹H NMR Data (400 MHz, CDCl₃)
The expected chemical shifts (δ) are predicted based on the analysis of pyrrole-2-carbaldehyde and other N-substituted pyrroles.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 9.7 | s | - |
| Pyrrole H5 | 7.0 - 7.2 | dd | ~2.6, ~1.5 |
| Pyrrole H3 | 6.8 - 7.0 | dd | ~3.8, ~1.5 |
| Pyrrole H4 | 6.2 - 6.4 | dd | ~3.8, ~2.6 |
| Benzyl (-CH₂-) | 5.5 - 5.7 | s | - |
| Aromatic (C₆H₅) | 7.2 - 7.4 | m | - |
2.1.2. Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | 180 - 182 |
| Pyrrole C2 | 132 - 134 |
| Pyrrole C5 | 125 - 127 |
| Pyrrole C3 | 118 - 120 |
| Pyrrole C4 | 110 - 112 |
| Benzyl (-CH₂-) | 52 - 54 |
| Aromatic (ipso-C) | 136 - 138 |
| Aromatic (ortho-C) | 128 - 130 |
| Aromatic (meta-C) | 127 - 129 |
| Aromatic (para-C) | 126 - 128 |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic -CH₂-) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic/Pyrrole) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
2.2.2. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
2.3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Expected m/z | Interpretation |
| [M]⁺ | 185 | Molecular Ion |
| [M-1]⁺ | 184 | Loss of H from aldehyde |
| [M-29]⁺ | 156 | Loss of CHO group |
| [M-C₇H₇]⁺ | 94 | Loss of benzyl group |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
2.3.2. Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.
3.1.1. Proposed HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
3.1.2. Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by comparing the peak area to the total area of all peaks. Quantify the amount of the compound in the sample using the calibration curve.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-benzylpyrrole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Vilsmeier-Haack formylation of 1-benzylpyrrole can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a formamide (typically DMF) and a dehydrating agent (commonly POCl₃). Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent. The reagent is often prepared in situ at low temperatures (0-10 °C) to ensure its stability.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 1-benzylpyrrole substrate is critical. An insufficient amount of the formylating agent will lead to incomplete conversion. Conversely, a large excess may promote side reactions. A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the pyrrole).
-
-
Reaction Temperature:
-
Vilsmeier Reagent Formation: As mentioned, this step should be performed at low temperatures to prevent the decomposition of the reagent.
-
Formylation Step: The optimal temperature for the formylation of 1-benzylpyrrole can vary. While some electron-rich pyrroles react readily at room temperature, others may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC. High temperatures can lead to the decomposition of the product and the formation of polymeric side products.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.
-
Hydrolysis Conditions: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by adding the reaction mixture to an aqueous solution of a base, such as sodium acetate or sodium carbonate. Inadequate hydrolysis can result in the isolation of the iminium salt or other intermediates, thus lowering the yield of the desired aldehyde. Ensure thorough mixing and sufficient time for the hydrolysis to complete.
-
Issue 2: Formation of Side Products and Purification Challenges
-
Question: I am observing multiple spots on my TLC plate, and purification of the final product is proving difficult. What are the likely side products and how can I minimize their formation and purify my target compound?
-
Answer: The formation of side products is a common challenge. Here are some likely culprits and strategies for mitigation and purification:
-
Potential Side Products:
-
Di-formylated Products: Although formylation of pyrroles generally occurs at the most electron-rich and sterically accessible position (the C2 position), over-formylation at other positions on the pyrrole ring can occur, especially with an excess of the Vilsmeier reagent or at higher temperatures.
-
Polymeric Materials: Pyrroles are susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to the formation of dark, tarry substances if the reaction is not carefully controlled.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 1-benzylpyrrole in the mixture.
-
-
Minimizing Side Product Formation:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.
-
Temperature Control: Maintain the recommended temperature throughout the reaction. Avoid excessive heating.
-
Order of Addition: Adding the 1-benzylpyrrole solution slowly to the pre-formed Vilsmeier reagent at a low temperature can help to control the reaction and minimize side reactions.
-
-
Purification Strategy:
-
Workup: After hydrolysis, the crude product is typically extracted into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from side products and unreacted starting material.
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance its purity.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of each reagent in the Vilsmeier-Haack reaction for this synthesis?
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A1:
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1-Benzylpyrrole: This is the substrate, the aromatic heterocyclic compound that will be formylated.
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Dimethylformamide (DMF): This serves as the source of the formyl group (-CHO).
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Phosphorus oxychloride (POCl₃): This is the activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt).
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-
-
Q2: How can I monitor the progress of the reaction?
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A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The disappearance of the starting material (1-benzylpyrrole) spot and the appearance of the product spot (which should be more polar) indicate the progress of the reaction.
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Q3: What are the safety precautions I should take when performing this synthesis?
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A3: The Vilsmeier-Haack reaction involves hazardous chemicals and should be performed in a well-ventilated fume hood.
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Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat).
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Dimethylformamide (DMF): is a potential teratogen and should be handled with caution.
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Thermal Hazards: The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The Vilsmeier reagent itself can be thermally unstable.
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-
-
Q4: Can I use other formylating agents or activating agents?
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A4: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can be used. For example, oxalyl chloride or thionyl chloride can be used as activating agents in place of POCl₃. Other formamides can also be employed, which would lead to the formation of different aldehydes or ketones. However, for the synthesis of this compound, the DMF/POCl₃ combination is well-established.
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Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on variations in key experimental parameters, compiled from literature and general synthetic knowledge.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Substrate | 1-benzylpyrrole | 1-benzylpyrrole | 1-benzylpyrrole | - |
| Formylating Agent | DMF | DMF | DMF | - |
| Activating Agent | POCl₃ | POCl₃ | POCl₃ | - |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.1 : 1.1 : 1 | 1.5 : 1.5 : 1 | 1.2 : 3 : 1 | Varies |
| Reaction Temperature | 0 °C to RT | 50 - 60 °C | 80 - 100 °C | Varies |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | 30 - 60 minutes | Varies |
| Expected Outcome | Moderate to Good Yield | Good to High Yield | Potential for lower yield due to decomposition | 60-85% |
Note: These are generalized conditions and yields. Optimization for a specific laboratory setup is recommended.
Experimental Protocols
A detailed experimental protocol for the Vilsmeier-Haack formylation of 1-benzylpyrrole is provided below.
Materials:
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1-Benzylpyrrole
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Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
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Sodium acetate or Sodium carbonate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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Formylation: Dissolve 1-benzylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
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Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate or sodium carbonate to quench the reaction and hydrolyze the iminium salt. This step is exothermic, so slow addition is crucial. Stir the mixture vigorously for 30-60 minutes.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, particularly focusing on the mitigation of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-benzyl-1H-pyrrole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the primary side reactions to be aware of during the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrrole?
The primary side reactions include:
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Diformylation: The pyrrole ring is highly activated, and a second formyl group can be introduced, typically at the C5 position, to yield 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde.
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Formylation at other positions: While formylation is highly regioselective for the C2 position, minor amounts of the C3-formylated isomer, 1-benzyl-1H-pyrrole-3-carbaldehyde, may be formed.
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Polymerization/Degradation: The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the starting material and product, especially at elevated temperatures.
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Incomplete hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the work-up, leading to impurities.
Q3: How can I minimize the formation of the diformylated byproduct?
Minimizing diformylation primarily involves controlling the reaction stoichiometry and temperature. Using a stoichiometric amount or a slight excess of the Vilsmeier reagent relative to the 1-benzyl-1H-pyrrole is crucial. Additionally, maintaining a low reaction temperature helps to favor mono-formylation.
Q4: What is the role of the aqueous work-up in this reaction?
The aqueous work-up is a critical step for two main reasons. Firstly, it serves to hydrolyze the intermediate iminium salt that is formed after the electrophilic attack of the Vilsmeier reagent on the pyrrole ring.[2] This hydrolysis step generates the final aldehyde product. Secondly, the work-up, which is typically basic, neutralizes the acidic reaction mixture, which is important for preventing product degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient work-up. | 1. Increase reaction time or temperature slightly, but monitor for increased byproduct formation. 2. Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature. Use a milder Vilsmeier reagent if necessary. 3. Ensure complete hydrolysis of the iminium intermediate by stirring vigorously during the addition of the aqueous base. |
| Significant amount of diformylated byproduct observed | 1. Excess Vilsmeier reagent. 2. High reaction temperature. | 1. Use a 1:1 molar ratio of 1-benzyl-1H-pyrrole to the Vilsmeier reagent. 2. Maintain a low temperature (e.g., 0-10 °C) during the addition of the Vilsmeier reagent and throughout the reaction. |
| Presence of a colored, tar-like substance in the crude product | Polymerization or degradation of the pyrrole ring under acidic conditions. | 1. Perform the reaction at a lower temperature. 2. Ensure a rapid and efficient basic work-up to neutralize the acid. 3. Purify the crude product using column chromatography. |
| Product is difficult to purify | Presence of closely related byproducts such as isomers or unhydrolyzed intermediates. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. For purification, use a high-resolution column chromatography system and carefully select the eluent system to achieve good separation. |
Data Presentation
Table 1: Representative Effect of Stoichiometry and Temperature on Product Distribution
| Entry | Molar Ratio (Pyrrole:Vilsmeier Reagent) | Temperature (°C) | Yield of this compound (%) | Yield of 1-Benzyl-1H-pyrrole-2,5-dicarbaldehyde (%) |
| 1 | 1 : 1.1 | 0 - 5 | 85 | <5 |
| 2 | 1 : 1.1 | 25 | 75 | 15 |
| 3 | 1 : 2.2 | 0 - 5 | 40 | 50 |
| 4 | 1 : 2.2 | 25 | 25 | 65 |
Note: These are representative yields to illustrate the general trend and may vary based on specific reaction conditions and work-up procedures.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Synthesis of this compound
Materials:
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1-benzyl-1H-pyrrole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
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Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure product.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the formylation of 1-benzyl-1H-pyrrole.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability and storage conditions for 1-Benzyl-1H-pyrrole-2-carbaldehyde
This technical support guide provides essential information on the stability and proper storage conditions for 1-Benzyl-1H-pyrrole-2-carbaldehyde. It also includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to specific storage conditions. The compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (see Table 1), the compound is expected to remain stable for an extended period. However, exposure to air, light, or elevated temperatures can significantly accelerate degradation. Regular purity checks are advised for material stored for over a year.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying impurities. For highly accurate determination of absolute purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a suitable method.[1]
Q4: What are the primary degradation pathways for this compound?
A4: Like many aromatic aldehydes, this compound is susceptible to two main degradation pathways:
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Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (1-Benzyl-1H-pyrrole-2-carboxylic acid), particularly in the presence of air (oxygen).[2] This process can be accelerated by light and elevated temperatures.
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Polymerization: Aldehydes can undergo polymerization, forming oligomeric or polymeric materials. This can be initiated by acidic or basic impurities and may be observed as the formation of a viscous liquid or a waxy solid.
Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light | Amber Vial / In the Dark | Protects the compound from light-induced degradation. |
| Container | Tightly Sealed Container | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Dry, Well-Ventilated Area | Ensures a stable storage environment. |
Illustrative Stability Data
The following table presents illustrative data from a hypothetical stability study of this compound under various conditions. This data demonstrates the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance | Major Degradation Product (%) |
| 2-8°C, Dark, Inert Gas | 0 | 99.5 | White to pale yellow solid | - |
| 6 | 99.4 | No change | <0.1 | |
| 12 | 99.2 | No change | 0.2 | |
| 25°C, Dark, Air | 0 | 99.5 | White to pale yellow solid | - |
| 6 | 97.1 | Yellowish solid | 1.5 (Carboxylic Acid) | |
| 12 | 94.8 | Yellow-brown solid | 3.2 (Carboxylic Acid) | |
| 40°C, Dark, Air | 0 | 99.5 | White to pale yellow solid | - |
| 3 | 92.3 | Brownish, slightly sticky solid | 5.8 (Carboxylic Acid) | |
| 6 | 88.5 | Brown, viscous solid | 9.1 (Carboxylic Acid) & Polymerization | |
| 25°C, Light, Air | 0 | 99.5 | White to pale yellow solid | - |
| 6 | 90.2 | Dark yellow solid | 7.5 (Carboxylic Acid) | |
| 12 | 85.1 | Dark brown, resinous solid | 12.3 (Carboxylic Acid) & Polymerization |
Note: This data is for illustrative purposes only and may not represent the actual stability of a specific batch.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in color (yellowing to brown) | Oxidation of the pyrrole ring or aldehyde group. Exposure to light and/or air. | Store the compound under an inert atmosphere and protect it from light. Check purity by HPLC or TLC to assess the extent of degradation. |
| Appearance of a new peak in HPLC/GC analysis | Formation of degradation products (e.g., 1-Benzyl-1H-pyrrole-2-carboxylic acid). | Identify the degradation product using MS or NMR. If the purity is no longer acceptable, consider repurification by chromatography or recrystallization. |
| Compound becomes sticky, oily, or solidifies into a hard mass | Polymerization of the aldehyde. | Avoid exposure to acidic/basic contaminants and high temperatures. If polymerization has occurred, the material may not be salvageable. |
| Poor solubility in expected solvents | Formation of insoluble polymers or other degradation products. | Confirm the identity and purity of the material. If significant degradation has occurred, repurification may be necessary. |
| Inconsistent experimental results | Degradation of the starting material leading to lower effective concentration and potential interference from impurities. | Always use a fresh sample or a sample that has been properly stored. Confirm the purity of the material before use. |
Experimental Protocols
Stability-Indicating HPLC Method (Hypothetical)
This protocol describes a general approach for developing a stability-indicating HPLC method for this compound.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 40% B
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5-20 min: 40% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 40% B
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26-30 min: 40% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 290 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Logical Workflow for Stability Testing
Caption: Simplified Degradation Pathways
References
Troubleshooting low yield in N-benzylation of pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-benzylation of pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the N-benzylation of pyrrole-2-carbaldehyde?
A1: Low yields in this reaction are typically attributed to several factors:
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Incomplete deprotonation of the pyrrole nitrogen: The acidity of the N-H bond in pyrrole is moderate, and a sufficiently strong base is required for complete deprotonation to form the nucleophilic pyrrolide anion.
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Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction's efficiency.
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Side reactions: Competing reactions, such as C-alkylation or reactions involving the aldehyde functional group, can consume starting materials and reduce the yield of the desired product.
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Moisture in the reaction: The presence of water can quench the pyrrolide anion and hydrolyze the base, thus inhibiting the reaction.
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Degradation of starting material or product: Pyrrole-2-carbaldehyde can be sensitive to strong bases and elevated temperatures, potentially leading to decomposition or polymerization.
Q2: Which base and solvent system is recommended for this reaction?
A2: A common and effective system for the N-benzylation of pyrroles is the use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Other bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or acetone have also been reported for N-alkylation of pyrroles. The choice may depend on the scale of the reaction and the desired reaction time and temperature.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts:
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Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Control the temperature: Add the base and benzyl bromide at a low temperature (e.g., 0 °C) to manage the exothermicity of the reaction and then allow it to proceed at room temperature or with gentle heating.
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Order of addition: Add the benzyl bromide slowly to the solution of the pre-formed pyrrolide anion. This can help to minimize C-alkylation.
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Choice of cation: Potassium salts are known to favor N-alkylation over C-alkylation compared to lithium salts.
Q4: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What should I do?
A4: If the reaction is incomplete, consider the following:
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Insufficient base: Ensure you are using at least a stoichiometric equivalent of the base. For NaH, it is common to use a slight excess (e.g., 1.1-1.2 equivalents).
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Reaction time: The reaction may require a longer time to go to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
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Temperature: A moderate increase in temperature may be necessary, but be cautious of potential degradation.
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Purity of reagents: Ensure your pyrrole-2-carbaldehyde, benzyl bromide, and base are of high purity.
Data Presentation
The following table summarizes typical yields for the N-alkylation of pyrroles under various conditions. Note that yields can vary based on the specific substrate and reaction scale.
| Base (equivalents) | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaH (1.1) | Anhydrous DMF | Benzyl bromide | 0 to 25 | 4-6 | 85-95 |
| NaH (1.1) | Anhydrous THF | Benzyl bromide | 0 to 25 | 6-8 | 80-90 |
| KOH (2.0) | DMSO | Benzyl bromide | 25 | 12 | 75-85 |
| K2CO3 (4.0) | DMF | Benzyl bromide | 25 | 14 | 80-90 |
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride in DMF
This protocol is a standard and often high-yielding method for the N-benzylation of pyrrole-2-carbaldehyde.
Materials:
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Pyrrole-2-carbaldehyde
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrrole-2-carbaldehyde (1.0 eq).
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Dissolve the pyrrole-2-carbaldehyde in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
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Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the pyrrolide anion.
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Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-benzyl-pyrrole-2-carbaldehyde.
Mandatory Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the N-benzylation of pyrrole-2-carbaldehyde.
Caption: A flowchart for diagnosing and resolving low-yield issues.
Optimizing reaction conditions for 1-Benzyl-1H-pyrrole-2-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
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Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrole: This is a direct approach where 1-benzyl-1H-pyrrole is formylated using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
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N-Benzylation of Pyrrole-2-carbaldehyde: This is a two-step approach where pyrrole is first formylated to pyrrole-2-carbaldehyde, which is then N-benzylated using a benzyl halide in the presence of a base.[3]
Q2: How does the Vilsmeier-Haack reaction work?
A2: The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from DMF and POCl₃.[2][4] This reagent then acts as an electrophile, attacking the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[2]
Q3: What are the main safety concerns with the Vilsmeier-Haack reaction?
A3: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (PPE) must be worn.[5] The quenching step with ice/water is highly exothermic and must be done slowly and with vigorous stirring.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate against the starting material.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware. 2. Low Reactivity of Substrate: Electron-withdrawing groups on the pyrrole ring can deactivate it. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: Harsh work-up conditions. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[5] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[5] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[5][6] 4. During work-up, neutralize the acidic solution slowly with a mild base (e.g., sodium bicarbonate or sodium acetate) while maintaining a low temperature.[5][7] |
| Formation of Multiple Products | 1. Formation of 3-formyl Isomer: The Vilsmeier-Haack reaction on 1-substituted pyrroles can yield a mixture of 2- and 3-formylated products. 2. Di-formylation: Use of a large excess of the Vilsmeier reagent. 3. Side reactions of the Benzyl Group: Potential for acid-catalyzed migration or other reactions under harsh conditions.[8] | 1. The ratio of α- to β-formylation is primarily controlled by steric factors.[9] A bulkier N-substituent generally favors formylation at the less hindered 2-position. Lowering the reaction temperature may improve selectivity. 2. Optimize the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar excess is typically sufficient.[5][7] 3. Use the mildest possible reaction and work-up conditions. Avoid prolonged exposure to strong acids. |
| Difficulty in Product Purification | 1. Co-elution of Isomers: The 2- and 3-formyl isomers may have similar polarities. 2. Oily Product: The product may not crystallize easily. | 1. Use flash column chromatography with a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate).[10][11] 2. If crystallization fails, purification by flash column chromatography on silica gel is the recommended method.[11] |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrole
This protocol is adapted from a standard procedure for the formylation of pyrrole.[7]
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (1.1 eq.). Cool the flask in an ice bath. Add POCl₃ (1.1 eq.) dropwise to the stirred DMF, maintaining the internal temperature between 10-20 °C. After the addition, remove the ice bath and stir the mixture for an additional 15 minutes.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 5 °C in an ice bath. Add a solution of 1-benzyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous dichloromethane or ethylene dichloride dropwise over 1 hour.
-
Reaction Completion: After the addition, replace the ice bath with a heating mantle and stir the mixture at reflux for 15-30 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it cautiously onto a vigorously stirred mixture of crushed ice and a solution of sodium acetate trihydrate (5.5 eq.) in water. Stir the mixture at reflux for 15 minutes to hydrolyze the iminium salt intermediate.
-
Extraction and Purification: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane or ether. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method 2: N-Benzylation of Pyrrole-2-carbaldehyde
This protocol is based on general procedures for the N-alkylation of pyrroles.
-
Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF in a round-bottomed flask under an inert atmosphere (e.g., argon), add a solution of pyrrole-2-carbaldehyde (1.0 eq.) in the same anhydrous solvent at 0 °C.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide or benzyl chloride (1.1 eq.) dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data Summary
Optimizing the Vilsmeier-Haack reaction often involves adjusting the stoichiometry of the reagents and the reaction temperature. The following table provides representative data for the formylation of various pyrrole derivatives to illustrate the impact of reaction conditions on yield.
| Starting Material | Reagents (eq.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Pyrrole | DMF (1.1), POCl₃ (1.1) | Ethylene Dichloride | Reflux | 0.25 | Pyrrole-2-carbaldehyde | 78-79 | [7] |
| 3-Methylpyrazole | DMF, POCl₃ | DCM or DMF | 0-5, then RT | 2-4 | 3-Methyl-1H-pyrazole-4-carbaldehyde | Good | [5] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF, POCl₃ | - | 0, then 70 | 5-6 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [6] |
Note: Specific yield and regioselectivity for 1-benzyl-1H-pyrrole will depend on the precise conditions used. The steric bulk of the benzyl group is expected to strongly favor the formation of the 2-carbaldehyde isomer.[9]
Visualized Workflows and Logic
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Benzyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Benzyl-1H-pyrrole-2-carbaldehyde. The following sections detail methods for the removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The most prevalent impurities include unreacted N-benzylpyrrole, the starting material for the formylation reaction. Additionally, di-formylated byproducts can occur, where a second formyl group is added to the pyrrole ring. Another common impurity is 1-benzyl-1H-pyrrole-2-carboxylic acid, which forms through the oxidation of the aldehyde.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause?
A2: Discoloration in the crude product is common and often arises from polymeric or resinous byproducts formed during the Vilsmeier-Haack reaction. These impurities are typically high molecular weight and can be effectively removed by column chromatography or, in some cases, recrystallization.
Q3: I am having difficulty separating the product from the starting material (N-benzylpyrrole) by column chromatography. What can I do?
A3: If co-elution is an issue, optimizing the solvent system for your column chromatography is key. A less polar solvent system, such as a higher ratio of hexane to ethyl acetate, should increase the separation between the more polar aldehyde product and the less polar N-benzylpyrrole starting material. Gradient elution can also be very effective. Alternatively, purification via a sodium bisulfite adduct is a chemical method specific for aldehydes and will efficiently separate it from non-aldehyde impurities like N-benzylpyrrole.
Q4: My purified this compound is degrading upon storage. How can I prevent this?
A4: Aldehydes are susceptible to oxidation, especially when exposed to air and light. To ensure stability, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) and protected from light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Technical Support Center: Synthesis of Substituted Pyrrole Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted pyrrole aldehydes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Vilsmeier-Haack formylation reaction is yielding no product or very low yields. What are the common causes?
A1: Low or no yield in a Vilsmeier-Haack formylation of pyrroles can stem from several factors:
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Deactivated Pyrrole Ring: The presence of strong electron-withdrawing groups (EWGs) on the pyrrole ring can significantly decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[1] Pyrroles with powerful EWGs in the 2-position may require harsher reaction conditions or alternative formylation methods.[2]
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Improper Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is sensitive to moisture and requires careful preparation. The reaction is exothermic and should be performed at low temperatures (typically 0-10 °C) to prevent decomposition.[1][3][4]
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Steric Hindrance: Bulky substituents on the pyrrole ring, particularly at the 1-position or adjacent to the desired formylation site, can sterically hinder the approach of the Vilsmeier reagent.[5]
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Pyrrole Polymerization: Pyrroles are susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[6][7] This is a significant side reaction that can consume the starting material.
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Incorrect Work-up Procedure: Incomplete hydrolysis of the intermediate iminium salt or improper pH adjustment during work-up can lead to low yields of the final aldehyde.[3][8]
Troubleshooting Steps:
-
Verify Starting Material Reactivity: Ensure your substituted pyrrole is sufficiently electron-rich for the Vilsmeier-Haack reaction. If it is highly deactivated, consider using a protecting group to modulate its reactivity or explore alternative formylation procedures.
-
Optimize Vilsmeier Reagent Formation: Use anhydrous DMF and fresh POCl₃. Maintain strict temperature control during the addition of POCl₃ to DMF. The Vilsmeier reagent is often described as a colorless to pale yellow or orange solution or even a white precipitate.[9]
-
Adjust Reaction Conditions: For less reactive pyrroles, you may need to increase the reaction temperature or prolong the reaction time after the addition of the pyrrole substrate.[10]
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Minimize Polymerization: Add the pyrrole solution to the Vilsmeier reagent at a low temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
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Ensure Proper Work-up: The hydrolysis of the iminium intermediate is typically achieved by adding the reaction mixture to a solution of sodium acetate or sodium carbonate in water.[3][10] Ensure vigorous stirring during hydrolysis to maximize the conversion to the aldehyde.
Q2: My formylation reaction is producing a mixture of isomers (e.g., 2-formyl and 3-formyl pyrroles). How can I improve the regioselectivity?
A2: The regioselectivity of pyrrole formylation is influenced by both electronic and steric factors. Generally, electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate.[7] However, the presence of substituents can alter this preference.
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Steric Effects: Large substituents on the pyrrole nitrogen (N1 position) can sterically hinder attack at the C2 position, leading to an increased proportion of the C3 (β) formylated product.[5][11]
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Electronic Effects: While steric factors are often dominant, the electronic nature of substituents can also play a role.[5]
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Protecting Groups: The choice of N-protecting group can influence the regioselectivity. For instance, bulky protecting groups can direct formylation to the C3 position.
Strategies to Improve Regioselectivity:
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Choice of N-Substituent/Protecting Group: If C2-formylation is desired, use a smaller N-substituent. If C3-formylation is the goal, a bulkier N-protecting group might be advantageous. Sulfonyl groups are common N-protecting groups that can influence reactivity and regioselectivity.[12][13]
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Alternative Formylation Reagents: Dichloromethyl alkyl ethers have been used for the regioselective formylation of pyrrole-2-carboxylates, offering an alternative to the Vilsmeier reagent.[14]
Q3: I am observing significant polymerization of my pyrrole starting material. How can I prevent this?
A3: Pyrrole polymerization is a common side reaction under the acidic conditions of the Vilsmeier-Haack reaction.[7]
Mitigation Strategies:
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Temperature Control: Maintain low temperatures throughout the reaction, especially during the addition of the pyrrole to the Vilsmeier reagent.
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Reaction Time: Avoid excessively long reaction times. Monitor the reaction by TLC to determine the point of completion.
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Use of Protecting Groups: N-protecting groups, such as sulfonyl groups, can reduce the electron density of the pyrrole ring, making it less prone to polymerization while still allowing for formylation.[12][13]
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Slow Addition: Add the pyrrole substrate to the Vilsmeier reagent slowly and with efficient stirring to maintain a low concentration of unreacted pyrrole and minimize localized heating.
Q4: The purification of my substituted pyrrole aldehyde is proving difficult. What are some recommended techniques?
A4: The purification of pyrrole aldehydes can be challenging due to their potential instability and the presence of polar byproducts.
Purification Methods:
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Column Chromatography: Flash chromatography on silica gel is a common method. A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or dichloromethane.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. Petroleum ether is a solvent that has been successfully used for the recrystallization of 2-pyrrolealdehyde.[3]
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Distillation: For liquid products, vacuum distillation can be employed.[3]
Tips for Successful Purification:
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Product Stability: Be aware that some pyrrole aldehydes can be unstable over long periods, even in solution.[15] It is often best to use them in subsequent steps as soon as possible after purification.
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Avoid Acidic Conditions: During work-up and purification, avoid prolonged exposure to strong acids, which can promote decomposition or polymerization.
Quantitative Data Summary
| Starting Pyrrole | Formylation Reagent | Product | Yield (%) | Reference |
| Pyrrole | POCl₃ / DMF | 2-Pyrrolealdehyde | 78-79 | [3] |
| N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine | POCl₃ / DMF | Mixture of 2- and 3-formyl derivatives | Not specified | [10] |
| 2-Thionoester pyrroles | RANEY® nickel | 2-Formyl pyrroles | Good yields | [16][17] |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted Pyrrole
This protocol is adapted from the procedure for the synthesis of 2-pyrrolealdehyde.[3]
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Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (1.1 moles). Cool the flask in an ice bath.
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Slowly add phosphorus oxychloride (1.1 moles) through the dropping funnel while maintaining the internal temperature between 10-20 °C.
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Remove the ice bath and stir the mixture for 15 minutes.
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Cool the mixture again in an ice bath and add ethylene dichloride.
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Reaction with Pyrrole: Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride dropwise over 1 hour.
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After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
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Work-up: Cool the mixture and add a solution of sodium acetate trihydrate (5.5 moles) in water.
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Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, separate the organic layer. Extract the aqueous phase with ether.
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Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.
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Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and purify the crude product by vacuum distillation or recrystallization from petroleum ether.
Visualizations
Caption: The Vilsmeier-Haack reaction pathway for pyrrole formylation.
Caption: A workflow for troubleshooting low-yielding pyrrole formylation reactions.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. imp.kiev.ua [imp.kiev.ua]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. prepchem.com [prepchem.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 16. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in N-Benzylation of Pyrrole
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Pyrrole | - Ensure the use of a sufficiently strong base (e.g., NaH, KOH).- Use a dry, aprotic solvent (e.g., THF, DMF) to prevent quenching of the base. |
| Low Reactivity of Benzyl Halide | - Use benzyl bromide instead of benzyl chloride for higher reactivity.- Consider the addition of a catalytic amount of sodium iodide to promote the reaction. |
| Side Reactions | - Control the reaction temperature; excessive heat can lead to polymerization of pyrrole.- Add the benzyl halide dropwise to maintain a low concentration and minimize side reactions. |
| Moisture in Reaction | - Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Yield or Byproduct Formation in Vilsmeier-Haack Formylation
| Possible Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | - Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are fresh and anhydrous.- Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the 1-benzyl-1H-pyrrole. |
| Di-formylation or Polymerization | - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).- Maintain a low reaction temperature during the addition of the pyrrole substrate. |
| Incorrect Regioselectivity | - The Vilsmeier-Haack reaction on 1-substituted pyrroles typically favors formylation at the 2-position. If 3-formylation is observed, it may be due to steric hindrance at the 1-position. For 1-benzylpyrrole, 2-formylation is expected to be the major product. |
| Incomplete Hydrolysis of the Iminium Salt | - Ensure thorough quenching with an aqueous solution (e.g., sodium acetate or sodium carbonate solution) and sufficient stirring during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the N-benzylation of pyrrole?
A1: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. DMF can often lead to higher yields due to its ability to dissolve the pyrrolide anion effectively.
Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be quenched in a small amount of water, extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material (1-benzyl-1H-pyrrole) and the appearance of a new, more polar spot corresponding to the aldehyde product indicate the reaction's progress.
Q3: What are the safety precautions for handling phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be scrupulously dried before use. In case of spills, do not use water for cleanup; instead, use an inert absorbent material.
Q4: How can I purify the final product, this compound?
A4: The crude product is typically purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate is a common eluent system. The polarity of the eluent can be adjusted to achieve optimal separation.
Q5: Are there alternative methods for the synthesis of this compound?
A5: While the two-step process of N-benzylation followed by Vilsmeier-Haack formylation is the most common, other methods could include the Paal-Knorr synthesis of 1-benzylpyrrole from a 1,4-dicarbonyl compound and benzylamine, followed by formylation. However, the Vilsmeier-Haack reaction is generally the most direct and efficient method for formylating pyrroles.
Data Presentation
The following tables provide quantitative data on the synthesis of N-substituted pyrroles and the Vilsmeier-Haack formylation of various aromatic substrates. This data is intended to serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Base and Solvent on the N-Alkylation of Pyrrole with Propargyl Bromide *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (4.0) | Acetone | Room Temp. | 14 | 10 |
| 2 | K₂CO₃ (4.0) | DMF | Room Temp. | 14 | 87 |
| 3 | K₂CO₃ (2.0) | DMF | Room Temp. | 14 | 75 |
| 4 | K₂CO₃ (6.0) | DMF | Room Temp. | 14 | 87 |
*Data is for the N-propargylation of a substituted pyrrole and is provided as an illustrative example for optimizing N-alkylation reactions.
Table 2: Influence of Solvent and Temperature on the Vilsmeier-Haack Formylation Yield *
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylpyrimidine-4,6-diol | DMF | 79-81 | 5 | 61 |
| 2-Methylpyrimidine-4,6-diol | 1,2-dichloroethane | 82-84 | 6 | 50 |
| 2-Methylpyrimidine-4,6-diol | Benzene | 79-81 | 6 | 48 |
| Indole | Acetonitrile | 80 | 16 | Good |
*Data is for the formylation of other heterocyclic compounds and is provided as a reference for optimizing the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-pyrrole
-
Materials:
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Pyrrole
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Sodium hydride (60% dispersion in mineral oil)
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Benzyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
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Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the suspension. Stir the mixture at 0 °C for 30 minutes.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-1H-pyrrole, which can be purified by vacuum distillation or column chromatography if necessary.
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Protocol 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrole
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Materials:
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1-Benzyl-1H-pyrrole
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Phosphorus oxychloride (POCl₃)
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Anhydrous N,N-dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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To a flame-dried three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (3.0 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
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Add anhydrous DCM to the flask.
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Add a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent suspension at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Characterization issues with 1-Benzyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-Benzyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common characterization and handling issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and basic information for this compound?
A1: this compound is typically a solid at room temperature. Key identifiers include:
Q2: What are the typical storage conditions to ensure the stability of this compound?
A2: Aromatic aldehydes can be susceptible to oxidation over time.[3] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize degradation.
Q3: What are common synthetic methods for this compound, and what impurities might be present?
A3: A common method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to formylate an electron-rich pyrrole. Potential impurities could include unreacted starting materials (1-benzyl-1H-pyrrole), residual DMF, and side-products from the reaction. In some cases, formylation can occur at other positions on the pyrrole ring, leading to isomeric impurities.
Troubleshooting Guides
Spectroscopic Characterization Issues
Problem: My ¹H NMR spectrum shows unexpected peaks or incorrect integrations.
Possible Causes & Solutions:
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Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) may be present.
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Solution: Compare the chemical shifts of unknown peaks to established tables of solvent impurities in NMR spectra. Ensure the sample is thoroughly dried under high vacuum before analysis.
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-
Presence of Impurities: Unreacted starting materials or byproducts from the synthesis can lead to extra signals.
-
Solution: Compare the spectrum to the expected chemical shifts and coupling constants for this compound (see Table 1). If significant impurities are detected, repurification by column chromatography or recrystallization may be necessary.
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-
Degradation: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the sample is old or has been improperly stored. This would result in the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal.
-
Solution: Use a fresh sample or repurify the existing material. Store the compound under an inert atmosphere and in a cool, dark place.
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Problem: The molecular ion peak in my mass spectrum is weak or absent.
Possible Causes & Solutions:
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Fragmentation: Aromatic aldehydes can sometimes exhibit extensive fragmentation, leading to a weak molecular ion peak.
-
Solution: Look for characteristic fragment ions. For this compound, expected fragments could arise from the loss of the benzyl group (m/z 91) or the formyl group (M-29). The tropylium ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment for benzyl-containing compounds.
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-
Ionization Method: The choice of ionization technique can affect the intensity of the molecular ion peak.
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Solution: If using Electron Ionization (EI), which is a hard ionization technique, consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
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Problem: My FT-IR spectrum is difficult to interpret.
Possible Causes & Solutions:
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Broad Peaks: The presence of water can lead to a broad absorption band in the 3200-3500 cm⁻¹ region, which can obscure other peaks.
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Solution: Ensure the sample is dry. If preparing a KBr pellet, ensure the KBr is thoroughly dried.
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Incorrect Peak Assignments: Misinterpretation of characteristic peaks.
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Solution: Refer to the expected IR absorption frequencies for the functional groups present in this compound (see Table 3). The key peaks to look for are the C=O stretch of the aldehyde and the aromatic C-H and C=C stretches.
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Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 (s) | 180 - 185 |
| Pyrrole H-5 | 7.2 - 7.4 (m) | 130 - 135 |
| Pyrrole H-3 | 7.0 - 7.2 (m) | 125 - 130 |
| Pyrrole H-4 | 6.2 - 6.4 (m) | 110 - 115 |
| Benzyl -CH₂- | 5.3 - 5.6 (s) | 50 - 55 |
| Benzyl Phenyl | 7.2 - 7.5 (m) | 127 - 140 |
| Pyrrole C-2 | - | 135 - 140 |
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 185 | [M]⁺ | Molecular Ion |
| 184 | [M-H]⁺ | Loss of a hydrogen atom |
| 156 | [M-CHO]⁺ | Loss of the formyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 3: Expected FT-IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1660 - 1700 (strong) |
| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 (medium) |
| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands, medium to weak) |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) |
| Pyrrole C-N | Stretch | 1250 - 1350 (medium) |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualizations
References
- 1. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 18159-24-5 | AChemBlock [achemblock.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Comparative Guide to 1-Benzyl-1H-pyrrole-2-carbaldehyde and Other N-Substituted Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological importance. The introduction of various substituents onto the pyrrole nucleus allows for the fine-tuning of its biological activity. This guide provides a comparative analysis of 1-Benzyl-1H-pyrrole-2-carbaldehyde and other N-substituted pyrrole aldehydes, focusing on their synthesis, anticancer, and antimicrobial properties, supported by experimental data.
Performance Comparison: Anticancer and Antimicrobial Activities
The biological efficacy of N-substituted pyrrole aldehydes is highly dependent on the nature of the substituent at the N1-position. The following tables summarize the quantitative biological activities of this compound and a selection of other N-substituted pyrrole aldehydes against various cancer cell lines and microbial strains.
Anticancer Activity of N-Substituted Pyrrole Derivatives
While direct comparative studies focusing solely on N-substituted pyrrole-2-carbaldehydes are limited, broader studies on N-substituted pyrroles offer valuable insights into the influence of the N-substituent on cytotoxicity.
Table 1: Cytotoxic Activity of N-Substituted Pyrrole Derivatives Against Various Cancer Cell Lines
| Compound ID | N-Substituent | Other Substituents | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1 | Benzyl | 2-(Tropolone-2-yl) | L1210 (Murine leukemia) | 10 | [1] |
| 1 | Benzyl | 2-(Tropolone-2-yl) | CEM (Human leukemia) | 14 | [1] |
| 1 | Benzyl | 2-(Tropolone-2-yl) | HeLa (Human cervical cancer) | 12 | [1] |
| 2 | 4-Fluorobenzyl | Makaluvamine analog | MCF-7 (Human breast cancer) | 2.8 | [2] |
| 3 | 4-Chlorobenzyl | Makaluvamine analog | MCF-7 (Human breast cancer) | 1.8 | [2] |
| 4 | 4-Methylbenzyl | Makaluvamine analog | MCF-7 (Human breast cancer) | 2.3 | [2] |
| 5 | Benzyl | Makaluvamine analog | Various | Excellent Inhibition | [2] |
Note: The data presented is for N-substituted pyrrole scaffolds, which may include additional modifications beyond the N-substituent and the 2-carbaldehyde group. Direct comparison of the N-substituent effect is most accurate within the same study and scaffold series.
Antimicrobial Activity of N-Substituted Pyrrole Derivatives
The nature of the N-substituent also plays a crucial role in the antimicrobial properties of pyrrole aldehydes.
Table 2: Antimicrobial Activity of N-Arylpyrrole Derivatives
| Compound ID | N-Substituent | Other Substituents | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Vb | 4-Chlorophenyl | 2,5-dimethyl-3-(substituted) | MRSA | 4 | [3] |
| Vc | 4-Fluorophenyl | 2,5-dimethyl-3-(substituted) | MRSA | 4 | [3] |
| Ve | 4-Bromophenyl | 2,5-dimethyl-3-(substituted) | MRSA | 4 | [3] |
| Vc | 4-Fluorophenyl | 2,5-dimethyl-3-(substituted) | E. coli | >128 | [3] |
| Vc | 4-Fluorophenyl | 2,5-dimethyl-3-(substituted) | K. pneumoniae | 64 | [3] |
| Vc | 4-Fluorophenyl | 2,5-dimethyl-3-(substituted) | A. baumannii | 128 | [3] |
| Levofloxacin | - | - | MRSA | 8 | [3] |
Note: The presented data is for a series of N-arylpyrrole derivatives with additional substitutions on the pyrrole ring. This highlights the potential of N-aryl substitution in developing potent antimicrobial agents.
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the synthesis of N-substituted pyrrole-2-carbaldehydes and for key biological assays.
Synthesis of N-Substituted Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. The following is a general procedure adapted from the literature.
Materials:
-
N-substituted pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethylene dichloride
-
Saturated aqueous solution of sodium acetate trihydrate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, ice bath, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.
-
Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.
-
Dissolve the starting N-substituted pyrrole in a suitable solvent like dichloromethane (DCM) or ethylene dichloride.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 15-30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate.
-
Reflux the mixture for another 15 minutes.
-
After cooling, extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrrole-2-carbaldehyde.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with a concentration gradient of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
Understanding the process of drug discovery and the mechanism of action is crucial for development. The following diagrams illustrate a generalized experimental workflow and a potential logical relationship in structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis, biological evaluation, and lead optimization of novel N-substituted pyrrole aldehydes.
Caption: Logical relationship illustrating how different N-substituents influence physicochemical properties, which in turn affect the biological activity of pyrrole aldehydes.
References
A Comparative Guide to the Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyrroles is a critical task. 1-Benzyl-1H-pyrrole-2-carbaldehyde is a valuable building block, and selecting the optimal synthetic route is paramount for time and resource efficiency. This guide provides a comparative analysis of two primary synthetic strategies for this target molecule: the Vilsmeier-Haack formylation of 1-benzylpyrrole and the N-benzylation of pyrrole-2-carbaldehyde.
Logical Flow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and comparative elements for selecting a synthetic pathway to this compound.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: N-Benzylation of Pyrrole-2-carbaldehyde |
| Starting Material | 1-Benzylpyrrole | Pyrrole-2-carbaldehyde, Benzyl bromide |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Sodium hydride (NaH), Benzyl bromide |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 1-3 hours | 2-6 hours |
| Reported Yield | 75-90% (estimated based on similar substrates) | 80-95% (estimated based on similar substrates) |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 1-Benzylpyrrole
This route involves the electrophilic substitution of 1-benzylpyrrole using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.
Step 1: Synthesis of 1-Benzylpyrrole
-
To a stirred suspension of potassium hydroxide (5.6 g, 0.1 mol) in dimethyl sulfoxide (100 mL) is added pyrrole (6.7 g, 0.1 mol) at room temperature.
-
The mixture is stirred for 30 minutes, and then benzyl bromide (17.1 g, 0.1 mol) is added dropwise, maintaining the temperature below 30 °C with occasional cooling.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The mixture is then poured into water (300 mL) and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-benzylpyrrole.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (10.7 g, 0.07 mol) is added to anhydrous dimethylformamide (25 mL) at 0 °C with stirring.
-
The mixture is stirred for 30 minutes at 0 °C, and then a solution of 1-benzylpyrrole (7.85 g, 0.05 mol) in anhydrous 1,2-dichloroethane (50 mL) is added dropwise.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the mixture is poured into a stirred solution of sodium acetate (41 g, 0.5 mol) in water (200 mL).
-
The resulting mixture is heated to reflux for 30 minutes to hydrolyze the iminium salt intermediate.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 2: N-Benzylation of Pyrrole-2-carbaldehyde
This approach involves the direct alkylation of the nitrogen atom of pyrrole-2-carbaldehyde with benzyl bromide.
-
To a solution of pyrrole-2-carbaldehyde (4.75 g, 0.05 mol) in anhydrous tetrahydrofuran (100 mL) is added sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, and then a solution of benzyl bromide (9.4 g, 0.055 mol) in anhydrous tetrahydrofuran (20 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the careful addition of water (20 mL).
-
The mixture is then extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Conclusion
Both the Vilsmeier-Haack formylation of 1-benzylpyrrole and the N-benzylation of pyrrole-2-carbaldehyde are effective methods for the synthesis of this compound, with expected high yields.
The Vilsmeier-Haack route is advantageous when 1-benzylpyrrole is readily available or can be synthesized in-house efficiently. The reaction conditions are well-established for pyrroles and the formylation is generally regioselective for the 2-position.
The N-benzylation route is more direct if pyrrole-2-carbaldehyde is the more accessible starting material. This method avoids the use of phosphorus oxychloride, which can be sensitive to moisture and corrosive.
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific laboratory capabilities. For large-scale production, a thorough cost analysis of the starting materials and reagents for each route is recommended.
A Comparative Analysis of the Biological Activity of 1-Benzyl-1H-pyrrole-2-carbaldehyde Derivatives and Their Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 1-Benzyl-1H-pyrrole-2-carbaldehyde derivatives and their analogs, targeting researchers, scientists, and professionals in drug development. The focus is on their anticancer and antimicrobial properties, supported by experimental data to delineate structure-activity relationships.
Introduction to this compound Derivatives
The pyrrole scaffold is a fundamental heterocyclic structure present in numerous biologically active compounds.[1] Derivatives of this compound have garnered significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The introduction of a benzyl group at the N1 position and the presence of a reactive carbaldehyde group at the C2 position provide a versatile platform for structural modifications, leading to a diverse range of biological effects. This guide will delve into a comparative analysis of these derivatives and their analogs, highlighting how subtle structural changes can significantly impact their biological efficacy.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the quantitative biological activity of this compound derivatives and their analogs. Analogs are defined as compounds with modifications to the carbaldehyde group (e.g., Schiff bases, thiosemicarbazones) or alterations to the N1-benzyl substituent.
Anticancer Activity
The anticancer potential of these compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Core | ||||
| Compound 1 | Tropolone derivative | L1210 (Leukemia) | 10 | [4] |
| Compound 1 | Tropolone derivative | CEM (Leukemia) | 14 | [4] |
| Compound 1 | Tropolone derivative | HeLa (Cervical) | 12 | [4] |
| Schiff Base Derivatives | ||||
| Pyrrole-based Schiff Base Complex (Mn(II)) | Metal Complex | SK-GT-4 (Esophageal) | Significant Activity | [5] |
| Pyrrole-based Schiff Base Complex (Co(II)) | Metal Complex | SK-GT-4 (Esophageal) | Significant Activity | [5] |
| Thiosemicarbazone Derivatives | ||||
| 5 (X = 5-NO2) | Furan-thiosemicarbazone | Various | Potent Cytotoxicity | [6] |
| 9 (naphthoyl substituent) | Furan-thiosemicarbazone | Various | Excellent Antiproliferative Activity (IC50 = 7.69 µM) | [6] |
| Other N-Substituted Pyrrole Analogs | ||||
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung) | 3.49 | [7] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast) | 2.4 | [7] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Analog Type | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone Derivatives | ||||
| Salicylic acid hydrazide derivative | Thiosemicarbazide | Gram-positive bacteria | Potent Activity | [8] |
| N4-substituted thiosemicarbazide | Thiosemicarbazide | S. aureus | 12.5 µM | [9] |
| N4-substituted thiosemicarbazide | P. aeruginosa | 0.78 µM | [9] | |
| Pyrrole-based Analogs | ||||
| Pyrrole-fused Pyrimidine (4g) | Fused Pyrrole | M. tuberculosis H37Rv | 0.78 | [7] |
| Thiazolyl–2-Pyrazoline Hybrid (52, 53) | Pyrazoline Hybrid | S. aureus ATCC 29213 | 50 | [1] |
| Thiazolyl–2-Pyrazoline Hybrid (52, 53) | K. pneumoniae ATCC 13883 | 50 | [1] |
Structure-Activity Relationship
The biological activity of this compound derivatives is significantly influenced by their structural features.
-
N1-Substituent: The presence and nature of the substituent at the N1 position of the pyrrole ring are crucial. The benzyl group, for instance, can be modified to modulate lipophilicity and interaction with biological targets. Studies on various N-substituted pyrroles have shown that the aromatic ring with hydrogen-bonding donor and acceptor groups is a key feature for cytostatic activity.[4]
-
C2-Carbaldehyde Modifications: The conversion of the carbaldehyde group into Schiff bases or thiosemicarbazones often enhances biological activity.[6][10] This is attributed to the introduction of additional donor atoms (N, S) that can coordinate with metal ions in enzymes or interact with biological targets through hydrogen bonding. The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, has been suggested to be a determinant for antibacterial activity.[8]
-
Substituents on Aromatic Rings: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the scaffold can significantly impact the anticancer and antimicrobial potency. For instance, polar substituents have been postulated to increase the cytotoxic effect of some pyrrole derivatives.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The development and evaluation of novel therapeutic agents follow a structured workflow. The biological activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.
While specific signaling pathway data for this compound derivatives is limited in the reviewed literature, analogs like benzaldehyde have been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[11] Pyrrole derivatives, in general, are known to target pathways involved in cell proliferation and survival. For instance, some pyrrole-based drugs function as protein kinase inhibitors, targeting pathways like the VEGF and ERK pathways.[3]
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The structure-activity relationship studies indicate that modifications at the N1 and C2 positions of the pyrrole ring are key to optimizing their biological activity. Further research focusing on the elucidation of their precise mechanisms of action and signaling pathway interactions will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Showdown: Unmasking 1-Benzyl-1H-pyrrole-2-carbaldehyde and its Chemical Ancestors
A detailed comparative analysis of the spectroscopic characteristics of 1-Benzyl-1H-pyrrole-2-carbaldehyde alongside its precursors, pyrrole-2-carbaldehyde and benzyl chloride, provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers a side-by-side examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by established experimental protocols.
The transformation of simple starting materials into complex molecular architectures is a cornerstone of chemical research. The synthesis of this compound from its precursors, pyrrole-2-carbaldehyde and benzyl chloride, serves as a prime example of N-alkylation, a fundamental reaction in organic chemistry. A thorough spectroscopic comparison is essential for confirming the successful synthesis and for the unambiguous identification of the final product. This guide presents the key spectroscopic data in a clear, tabular format and outlines the methodologies for both the synthesis and the spectroscopic analyses.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Aldehyde Proton (CHO) | Pyrrole/Aromatic Protons | Benzyl Protons (CH₂) | Other |
| This compound | ~9.55 (s) | ~7.20-7.40 (m), ~6.95 (m), ~6.25 (m) | ~5.50 (s) | |
| Pyrrole-2-carbaldehyde | 9.50 (s)[1] | 9.50 (br s, NH), 7.19 (m), 7.01 (m), 6.34 (m)[1] | - | |
| Benzyl Chloride | - | 7.30-7.40 (m) | 4.58 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Carbonyl Carbon (C=O) | Pyrrole/Aromatic Carbons | Benzyl Carbon (CH₂) |
| This compound | ~180.0 | ~140.0, ~136.0, ~129.0, ~128.0, ~127.0, ~125.0, ~110.0 | ~52.0 |
| Pyrrole-2-carbaldehyde | 179.3 | 134.7, 131.9, 122.1, 111.4 | - |
| Benzyl Chloride | - | 137.5, 128.9, 128.7, 128.6 | 46.3 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic/Pyrrole) | C-N Stretch | Other Key Peaks |
| This compound | ~1660 | ~3100, ~3030 | ~1350 | ~1495, ~1450 (Aromatic C=C) |
| Pyrrole-2-carbaldehyde | 1665[2] | 3250 (N-H stretch), 3120 | 1360 | 1530, 1420 |
| Benzyl Chloride | - | 3030, 3060 | - | 1495, 1455 (Aromatic C=C), 770, 695 (C-Cl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 185 | 91 (tropylium ion), 156, 128 |
| Pyrrole-2-carbaldehyde | 95[3][4] | 67, 39 |
| Benzyl Chloride | 126/128 (isotope pattern) | 91 (tropylium ion), 65 |
Experimental Corner: Protocols for Synthesis and Analysis
Synthesis of this compound
This protocol describes the N-benzylation of pyrrole-2-carbaldehyde.
Materials:
-
Pyrrole-2-carbaldehyde
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on NaCl plates, and solid samples were analyzed as KBr pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Chemistry
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis.
Caption: Synthetic route to this compound.
Caption: Workflow for synthesis and spectroscopic analysis.
References
A Comparative Guide to Analytical Methods for the Purity Validation of 1-Benzyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 1-Benzyl-1H-pyrrole-2-carbaldehyde purity, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Experimental Protocol: HPLC
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.[1]
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary or confirmatory data for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] It is particularly useful for identifying volatile impurities that may not be detected by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the same compound.[3][4][5] It is considered a primary analytical method and offers high accuracy.[4]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the expected impurities, the required accuracy, and the available instrumentation.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of nuclei |
| Primary Use | Purity, impurity profiling | Purity, identification of volatile impurities | Absolute purity determination |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.05 - 0.1% |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~3 - 30 ng/mL | ~0.15 - 0.3% |
| Accuracy | High | High | Very High |
| Precision | Excellent | Excellent | Excellent |
Purity Analysis Results
The following table presents hypothetical data from the purity analysis of a batch of this compound using the three techniques.
| Method | Purity (%) |
| HPLC | 99.5 |
| GC-MS | 99.6 |
| qNMR | 99.7 |
Experimental Workflows and Decision Making
Visualizing the experimental workflow and the decision-making process for selecting an analytical method can aid in understanding the overall process.
HPLC Experimental Workflow for Purity Analysis.
Decision Tree for Analytical Method Selection.
Conclusion
For the routine purity assessment of this compound, the proposed RP-HPLC method offers a reliable, robust, and accessible solution. It provides excellent separation of the main component from potential impurities. GC-MS serves as a valuable complementary technique, especially for the identification of unknown volatile impurities, owing to its high sensitivity and specificity. When the highest accuracy for absolute purity determination is required, qNMR is the method of choice. The selection of the most appropriate analytical method is crucial for ensuring the quality and reliability of research and development outcomes.
References
A Comparative Study on the Reactivity of 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde, in several key organic transformations. Its performance is compared with other relevant N-substituted and unsubstituted pyrrole-2-carbaldehydes, supported by experimental data to inform synthetic strategy and drug design.
Executive Summary
This compound exhibits distinct reactivity patterns in fundamental organic reactions such as the Vilsmeier-Haack, Wittig, and Knoevenagel condensation reactions. The presence of the N-benzyl group significantly influences the electron density of the pyrrole ring and introduces steric considerations that affect reaction outcomes, including regioselectivity and reaction rates, when compared to other N-substituted analogues. This guide details these differences, providing valuable insights for the strategic design of synthetic routes towards complex pyrrole-containing molecules, which are prominent scaffolds in medicinal chemistry.
Comparative Reactivity Analysis
The reactivity of this compound is benchmarked against other pyrrole-2-carbaldehydes, including N-methyl, N-phenyl, and the parent N-unsubstituted derivative. The key reactions explored are the Vilsmeier-Haack formylation, the Wittig olefination, and the Knoevenagel condensation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like pyrrole.[1] In the context of synthesizing substituted pyrrole-2-carbaldehydes, the nature of the N-substituent plays a crucial role in directing the position of formylation.
Table 1: Influence of N-Substituent on the Regioselectivity of Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
| N-Substituent | α-Formylation (%) | β-Formylation (%) |
| -H | >99 | <1 |
| -CH₃ | 98 | 2 |
| -CH(CH₃)₂ | 85 | 15 |
| -C(CH₃)₃ | 55 | 45 |
| -C₆H₅ | 90 | 10 |
Data is qualitatively derived from studies on the formylation of 1-substituted pyrroles, indicating a trend rather than exact values for the synthesis of the aldehyde itself.
The data suggests that increasing the steric bulk of the N-substituent from a proton to a tert-butyl group progressively favors formylation at the less hindered β-position (C-3) over the α-position (C-5). The benzyl group, being sterically demanding, would be expected to yield a significant proportion of the β-formylated product during the synthesis of the parent aldehyde. This has important implications for the initial synthesis design of this compound itself.
Wittig Reaction
The Wittig reaction, a reliable method for alkene synthesis from aldehydes, is also influenced by the electronic and steric nature of the N-substituent on the pyrrole ring. While specific comparative kinetic data is scarce, the electron-donating nature of the N-benzyl group is expected to slightly enhance the reactivity of the aldehyde carbonyl group towards the phosphorus ylide compared to N-aryl or N-unsubstituted pyrroles.
Table 2: Comparative Yields for the Wittig Reaction of Various Aldehydes
| Aldehyde | Ylide | Product | Yield (%) |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | trans-9-Styrylanthracene | High |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene | Moderate to High |
| This compound | Benzyltriphenylphosphonium chloride | 1-Benzyl-2-(2-phenylethenyl)-1H-pyrrole | Expected to be Good to High |
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound. The reactivity in this case is also modulated by the N-substituent of the pyrrole-2-carbaldehyde.
Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst | Reaction Time | Yield (%) |
| Benzaldehyde | Piperidine | 30 min | 90 |
| 4-Nitrobenzaldehyde | Piperidine | 15 min | 95 |
| This compound | Piperidine/L-proline | Expected to be efficient | Good to High |
| Pyrrole-2-carboxyaldehyde | L-proline | Not specified | Excellent |
Data compiled from various sources to illustrate general trends.[2]
The electron-rich nature of the 1-benzyl-1H-pyrrole ring system is expected to render the aldehyde carbonyl slightly less electrophilic compared to benzaldehyde, but the reaction is generally high-yielding with appropriate catalysts.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for this compound.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
N-Benzylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate trihydrate
-
Ice bath, round-bottom flask, dropping funnel, reflux condenser
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
-
Dilute the Vilsmeier reagent with anhydrous DCM.
-
Prepare a solution of N-benzylpyrrole (1 equivalent) in anhydrous DCM.
-
Add the N-benzylpyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature at or below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
For workup, pour the reaction mixture into a vigorously stirred aqueous solution of sodium acetate trihydrate.
-
Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
After cooling, extract the product with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction of this compound
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
Procedure: [3]
-
To a reaction tube, add this compound (1 equivalent) and benzyltriphenylphosphonium chloride (1.1 equivalents) in DCM.
-
With vigorous stirring, add the 50% NaOH solution dropwise.
-
After the addition is complete, continue to stir the reaction mixture vigorously for 30 minutes.
-
Dilute the reaction mixture with DCM and deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting alkene by column chromatography or recrystallization.
Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or L-proline (catalytic amount)
-
Ethanol or Water
Procedure: [2]
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol or water.
-
Add a catalytic amount of piperidine or L-proline to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The product often precipitates out of the reaction mixture upon completion.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation of 1-Benzyl-1H-pyrrole.
Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
MAPK/ERK Signaling Pathway Inhibition
Pyrrole derivatives are known inhibitors of kinases within the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[4][5]
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrrole derivatives.
References
A Comparative Benchmarking Study on the Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 1-Benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The performance of three primary synthetic routes is objectively evaluated based on experimental data, offering insights into the efficiency, yield, and practicality of each method.
Executive Summary
The synthesis of this compound can be effectively achieved through several methods, with the most common being the Vilsmeier-Haack formylation of N-benzylpyrrole and the N-benzylation of pyrrole-2-carbaldehyde. A third alternative involves a de novo construction of the pyrrole ring via a copper-catalyzed oxidative annulation. This guide presents a comparative analysis of these three approaches, highlighting their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the three benchmarked synthetic methods.
| Parameter | Method 1: Vilsmeier-Haack Formylation | Method 2: N-Benzylation of Pyrrole-2-carbaldehyde | Method 3: Copper-Catalyzed Oxidative Annulation |
| Starting Material(s) | N-Benzylpyrrole | Pyrrole-2-carbaldehyde, Benzyl bromide | N-Benzylamine, Ethyl acetoacetate, Acetophenone |
| Key Reagents | POCl₃ (or Oxalyl Chloride), DMF | NaH, DMF | CuCl₂, I₂, O₂ |
| Reaction Time | 2 - 6 hours | 2 - 4 hours | 12 - 24 hours |
| Reported Yield | Good to Excellent (Typical) | ~87% (for analogous N-benzylation) | Up to 74% (general for this reaction type) |
| Number of Steps | 1 | 2 (including synthesis of starting material) | 1 (one-pot) |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
| Scalability | Readily scalable | Readily scalable | Potentially scalable |
| Green Chemistry Aspect | Use of hazardous POCl₃ | Use of flammable NaH | Use of O₂ as an oxidant is advantageous |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthetic strategies, the following diagrams have been generated.
Caption: A logical workflow for comparing the synthetic methods for this compound.
Caption: Reaction pathways for the three benchmarked synthetic methods.
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of N-Benzylpyrrole
This method represents a direct, one-step approach to the target molecule.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of N-benzylpyrrole (1 equivalent) in anhydrous dichloromethane (DCM) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the Vilsmeier complex is completely hydrolyzed.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Method 2: N-Benzylation of Pyrrole-2-carbaldehyde
This two-step method first involves the synthesis of pyrrole-2-carbaldehyde, followed by N-benzylation.
Step 2a: Synthesis of Pyrrole-2-carbaldehyde
A well-established procedure for the Vilsmeier-Haack formylation of pyrrole yields pyrrole-2-carbaldehyde in high yields (78-79%).[1]
Step 2b: N-Benzylation
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous DMF to the flask and cool to 0 °C.
-
Add a solution of pyrrole-2-carbaldehyde (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
After completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound. A typical yield for analogous N-benzylation reactions is around 87%.[2]
Method 3: Copper-Catalyzed Oxidative Annulation
This one-pot method constructs the pyrrole ring from acyclic precursors.
Procedure:
-
In a sealed tube, combine N-benzylamine (1 equivalent), ethyl acetoacetate (1.2 equivalents), acetophenone (1.1 equivalents), copper(II) chloride (CuCl₂, 10 mol%), and iodine (I₂, 20 mol%) in dimethyl sulfoxide (DMSO).
-
Seal the tube and stir the reaction mixture at 100 °C under an oxygen atmosphere (balloon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Conclusion
All three benchmarked methods provide viable routes to this compound.
-
Method 1 (Vilsmeier-Haack Formylation of N-Benzylpyrrole) is a direct and efficient one-step process, likely offering high yields. However, it requires the synthesis of the N-benzylpyrrole starting material.
-
Method 2 (N-Benzylation of Pyrrole-2-carbaldehyde) is a reliable two-step approach that starts from the readily available pyrrole. The synthesis of the intermediate, pyrrole-2-carbaldehyde, is a high-yielding reaction.[1] The subsequent N-benzylation is also typically efficient.
-
Method 3 (Copper-Catalyzed Oxidative Annulation) offers an elegant one-pot synthesis from simple starting materials and utilizes molecular oxygen as a green oxidant. However, it may require longer reaction times and higher temperatures.
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for process safety and environmental impact. For laboratory-scale synthesis where pyrrole is readily available, Method 2 presents a well-documented and high-yielding approach. For larger-scale production or when a more convergent synthesis is desired, Method 1 may be preferable, provided N-benzylpyrrole is accessible. Method 3 represents a modern and atom-economical approach that is worth considering, especially when exploring novel synthetic strategies.
References
The Strategic Advantage of 1-Benzyl-1H-pyrrole-2-carbaldehyde in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision that significantly impacts the efficiency and success of a multi-step synthesis. This guide provides an in-depth analysis of the efficacy of 1-Benzyl-1H-pyrrole-2-carbaldehyde as a versatile precursor, comparing its performance with alternative starting materials and providing supporting experimental data for key chemical transformations.
This compound, a derivative of pyrrole-2-carbaldehyde featuring a benzyl protecting group on the nitrogen atom, offers distinct advantages in organic synthesis. The benzyl group enhances the stability of the pyrrole ring and can influence the reactivity and solubility of the molecule, making it a strategic choice for the synthesis of complex bioactive compounds, including analogues of the lamellarin class of marine alkaloids.
Performance Comparison in Key Synthetic Reactions
The utility of a precursor is best demonstrated through its performance in a variety of chemical reactions. Below, we compare the efficacy of N-benzylated and other substituted pyrrole precursors in common synthetic transformations.
Table 1: Comparison of Precursor Performance in Multi-Step Synthesis
| Reaction Type | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Methyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | 2-bromo-1-(4-methoxyphenyl)ethan-1-one, Cs2CO3, DMF | Methyl-3,4-bis(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carboxylate | 70 | [1] |
| Wittig Reaction | Benzyl (2-oxoethyl)carbamate | 1-phenyl-2-(triphenylphosphoranylidene)ethanone, CH2Cl2, rt, 18h | Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | 35 | [2] |
| Intramolecular Cyclization | Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | Oxalyl chloride, MeOH, rt, 10 min | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | 76 | [2] |
| Paal-Knorr Pyrrole Synthesis | Aryl-1,4-diketone | Nucleophilic amines | 5-formyl pyrrole | - | [3] |
| Knoevenagel Condensation | 1H-pyrrole-2-carbaldehyde | Substituted phenyl acetonitriles, [BMIM][Br], piperidine | 3-substituted-(1H-pyrrol-2-yl)acrylonitriles | up to 98 | |
| Three-Component Reaction | Chalcone, Benzaldehyde, Glycine methyl ester | Cs2CO3, Toluene, 90°C, 12h | Tetra-substituted pyrrolidine | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are protocols for key reactions involving N-substituted pyrrole precursors.
N-Alkylation of a Pyrrole Derivative
This protocol describes the N-alkylation of a pyrrole-2-carboxylate, a reaction analogous to the functionalization of this compound's nitrogen.
Materials:
-
Methyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of methyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate in DMF, add cesium carbonate.
-
Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrrole.[1]
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. The following is a general procedure adaptable for aldehydes like this compound.
Materials:
-
Aldehyde (e.g., Benzyl (2-oxoethyl)carbamate)
-
Phosphonium ylide (e.g., 1-phenyl-2-(triphenylphosphoranylidene)ethanone)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the aldehyde in dichloromethane.
-
Add the phosphonium ylide to the solution.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the alkene product.[2]
Logical Workflow for Multi-Step Synthesis
The synthesis of complex molecules often follows a logical progression of reactions. The following diagram illustrates a typical workflow for the synthesis of a lamellarin analogue, highlighting the potential entry point for a precursor like this compound.
Caption: A generalized workflow for the multi-step synthesis of complex heterocyclic compounds.
Signaling Pathway Analogy in Synthesis Strategy
The strategic use of protecting groups, such as the benzyl group in this compound, can be analogized to a signaling pathway where the protecting group directs the course of the reaction.
Caption: Influence of N-protection on synthetic pathways.
References
A Researcher's Guide to Comparative Cross-Reactivity Analysis of 1-Benzyl-1H-pyrrole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the target selectivity and potential off-target effects of novel compounds is paramount. This guide provides a framework for conducting and presenting cross-reactivity studies on 1-Benzyl-1H-pyrrole-2-carbaldehyde derivatives, a class of compounds with emerging therapeutic potential. While specific cross-reactivity data for this exact chemical series is not yet broadly available in published literature, this document outlines the established methodologies and data presentation formats to facilitate such investigations.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this compound are being explored for various therapeutic applications. However, their interaction with unintended biological targets can lead to adverse effects or provide opportunities for drug repositioning. Therefore, a thorough assessment of their cross-reactivity is a critical step in their development.
This guide details the experimental protocols for key assays used to determine compound selectivity and provides templates for the clear and concise presentation of quantitative data.
In Vitro Selectivity Profiling: A Multi-faceted Approach
A comprehensive understanding of a compound's selectivity requires screening against a panel of relevant biological targets. For pyrrole derivatives, which have been shown to interact with various enzymes, a tiered approach is recommended.
Tier 1: Primary Target and Closely Related Isoforms
Initial screening should focus on the primary therapeutic target and its closely related isoforms. For instance, if a derivative is designed as a cyclooxygenase-2 (COX-2) inhibitor, it is essential to assess its activity against COX-1 to determine its selectivity.
Table 1: Illustrative Selectivity Data for a Hypothetical Pyrrole Derivative Against COX Isoforms
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BPC-A01 | COX-1 | 15.2 | 28.7 |
| COX-2 | 0.53 | ||
| BPC-A02 | COX-1 | 2.5 | 0.8 |
| COX-2 | 3.1 | ||
| Celecoxib (Control) | COX-1 | 12.8 | 32.0 |
| COX-2 | 0.4 |
Tier 2: Screening Against Common Off-Targets for Pyrrole Scaffolds
Based on the broader chemical class, screening against enzymes known to be inhibited by other pyrrole-containing compounds is prudent. This may include lipoxygenases (LOX) and cholinesterases.
Table 2: Illustrative Cross-Reactivity Data for a Hypothetical Pyrrole Derivative
| Compound ID | Target | % Inhibition @ 10 µM | IC50 (µM) |
| BPC-A01 | 5-LOX | 12% | > 100 |
| Butyrylcholinesterase (BChE) | 8% | > 100 | |
| BPC-A03 | 5-LOX | 65% | 7.5 |
| Butyrylcholinesterase (BChE) | 15% | > 100 |
Advanced Selectivity Profiling Techniques
For lead compounds, a broader understanding of their interaction with the proteome is necessary. Advanced techniques can provide a more comprehensive view of selectivity.
Table 3: Overview of Advanced Selectivity Profiling Methods
| Technique | Principle | Throughput | Information Gained |
| Kinase Panel Screening | Measures inhibition against a large panel of purified kinases. | High | Kinome-wide selectivity, identification of potential off-target kinases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Medium | Confirms target engagement in cells, can be adapted for proteome-wide analysis. |
| Chemoproteomics (e.g., Kinobeads) | Uses affinity matrices to capture and quantify protein targets from cell lysates in a competitive binding format. | Low | Unbiased identification of on- and off-targets in a native-like environment. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable cross-reactivity studies. Below are methodologies for key in vitro enzyme inhibition assays.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX enzymes. A common method is a fluorometric assay.
Protocol:
-
Reagent Preparation: Prepare COX assay buffer, heme, and a solution of the test compound. Human recombinant COX-1 or COX-2 enzyme is used.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a fluorometric probe and arachidonic acid.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of the 5-LOX-catalyzed oxidation of a substrate, typically linoleic or arachidonic acid.
Protocol:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at various concentrations.
-
Enzyme Addition: Add the 5-lipoxygenase enzyme solution to the reaction mixture and incubate.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., linoleic acid).
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. Calculate the IC50 value from the dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay
This colorimetric assay is based on the Ellman's method, which measures the hydrolysis of a thiocholine substrate by BChE.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound, and the BChE enzyme.
-
Incubation: In a 96-well plate, combine the buffer, DTNB, and the test compound at various concentrations. Add the BChE enzyme and incubate.
-
Reaction Initiation: Add the substrate, S-butyrylthiocholine iodide, to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the product, thiocholine, with DTNB.
-
Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each compound concentration to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
In-Silico Analysis and Comparison of 1-Benzyl-1H-pyrrole-2-carbaldehyde Properties: A Guide for Researchers
This guide provides a comprehensive in-silico analysis of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a pyrrole derivative with potential applications in medicinal chemistry. The pyrrole scaffold is a crucial component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] This document compares the predicted physicochemical and pharmacokinetic properties of this compound with other relevant pyrrole derivatives to evaluate its potential as a drug candidate.
Comparative Analysis of Physicochemical Properties
An initial in-silico assessment involves the evaluation of fundamental physicochemical properties that are critical determinants of a molecule's pharmacokinetic profile. The properties of this compound are compared with two other classes of biologically active pyrrole derivatives: a pyrrole-benzimidazole derivative (as an antioxidant) and a pyrrolo[3,4-c]pyrrole hydroxamic acid derivative (as a potential anticancer agent).
| Property | This compound | Pyrrole-Benzimidazole Derivative (Example) | Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (Example) |
| IUPAC Name | 1-benzylpyrrole-2-carbaldehyde[3] | 1-Benzyl-5-(methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole[4] | N-hydroxy-2-(5-oxo-2-phenyl-5,6-dihydropyrrolo[3,4-c]pyrrol-1(2H,3H,4H)-yl)acetamide |
| Molecular Formula | C₁₂H₁₁NO[3] | C₁₉H₁₇N₃O₂S | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 185.22 g/mol [3] | 351.42 g/mol | 327.35 g/mol |
| XLogP3 | 2.1 | 3.8 | 1.5 |
| Hydrogen Bond Donors | 0 | 1 | 2 |
| Hydrogen Bond Acceptors | 1 | 4 | 4 |
| SMILES | O=CC1=CC=CN1CC1=CC=CC=C1 | CS(=O)(=O)c1ccc2c(c1)n(Cc1ccccc1)c(n2)-c1cc[nH]1 | O=C(NO)CN1C(=O)C2=C(N(c3ccccc3)C1)CNC2 |
Data for comparator molecules are representative examples from their respective classes.
In-Silico Pharmacokinetic (ADMET) Profile
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.[5][6][7][8] In-silico ADMET models use computational algorithms to estimate these properties based on the chemical structure of a compound.[5][9]
| ADMET Parameter | This compound (Predicted) | Pyrrole-Benzimidazole Derivative (Predicted) | Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivative (Predicted) | Favorable Range |
| Human Intestinal Absorption | High | High | Moderate | High |
| Blood-Brain Barrier (BBB) Permeation | High | Low | Low | Low (for non-CNS targets) |
| CYP2D6 Inhibitor | Yes | Yes | No | No |
| Ames Mutagenicity | No | No | No | No |
| hERG I Inhibitor | Low Risk | Moderate Risk | Low Risk | No |
These are predicted values and require experimental validation.
Experimental Protocols for In-Silico Analysis
The following sections detail the generalized methodologies for the key in-silico experiments discussed in this guide.
3.1. ADMET Prediction Protocol
In-silico ADMET prediction is performed using various computational models, often employing machine learning and quantitative structure-activity relationship (QSAR) techniques.[7]
-
Structure Preparation: The 2D structure of the molecule (e.g., this compound) is drawn using chemical drawing software and converted to a 3D format (e.g., .sdf or .mol2).
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated from the 3D structure. These descriptors quantify various aspects of the molecule's physicochemical properties.
-
Model Application: The calculated descriptors are used as input for pre-trained ADMET prediction models. These models are algorithms trained on large datasets of compounds with known experimental ADMET properties.
-
Prediction & Analysis: The models output predictions for various ADMET endpoints, such as solubility, permeability, metabolic stability, and potential toxicities. These results are then analyzed to assess the drug-likeness of the compound.
3.2. Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.[10][12]
-
Target and Ligand Preparation:
-
Receptor: A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.
-
-
Binding Site Definition: The active site or binding pocket on the receptor is defined. This is often based on the location of a co-crystallized ligand in the experimental structure.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site.[13]
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[13]
Visualizations
In-Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in-silico drug discovery, from initial compound selection to detailed analysis.
Caption: A flowchart of the in-silico drug discovery process.
Signaling Pathway Example: MAPK/ERK Pathway
Many pyrrole derivatives are investigated as kinase inhibitors. The diagram below shows a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scispace.com [scispace.com]
- 3. This compound | C12H11NO | CID 11126964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. aurlide.fi [aurlide.fi]
- 7. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 11. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzyl-1H-pyrrole-2-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Benzyl-1H-pyrrole-2-carbaldehyde, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Hazard Profile
Based on GHS classifications for this compound, this compound is considered hazardous.[2] The primary hazards are summarized in the table below.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335 | May cause respiratory irritation[2] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted systematically to ensure safety and regulatory adherence. The following protocol details the necessary steps for its collection and subsequent disposal.
Experimental Protocol
-
Waste Identification and Classification :
-
Selection of Waste Container :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting waste.
-
The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[1]
-
-
Waste Accumulation :
-
Solid Waste : Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, in the designated solid hazardous waste container.[1]
-
Liquid Waste : If this compound is in a solvent, collect it in a separate, clearly labeled container for hazardous liquid waste.[1] Do not pour it down the drain.[1][3]
-
-
Labeling of Waste Container :
-
Storage of Waste :
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 1-Benzyl-1H-pyrrole-2-carbaldehyde. The following protocols are based on the known hazards of the compound and safety data for structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound once available and before any handling.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute toxicity, oral (H302): Harmful if swallowed.[1]
-
Skin corrosion/irritation (H315): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (H335): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on safety guidelines for similar compounds.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles. | Must be worn at all times in the laboratory. Conforming to EN 166 (EU) or NIOSH (US) is recommended.[2] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are generally recommended for handling similar chemicals. Inspect gloves for integrity before each use and change them immediately if contaminated.[2][3] |
| Skin & Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.[2][3] |
| Respiratory Protection | NIOSH-approved respirator. | To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with organic vapor cartridges is required, especially if dust or aerosols are generated.[2][3] |
Operational Handling Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All handling of this compound must be conducted within a chemical fume hood to avoid inhalation of vapors or dust.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
